2,6-Dibromo-4-(trifluoromethyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZOWFBHUSJQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856664 | |
| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000152-84-0 | |
| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group and two bromine atoms on the pyridine ring makes this compound a versatile scaffold for introducing further chemical diversity through various cross-coupling reactions. This document details a primary synthetic methodology, complete with a detailed experimental protocol and representative quantitative data, to assist researchers in its preparation and application.
Core Synthesis Strategy: Halogen Exchange Reaction
The most direct and practical approach for the synthesis of this compound is through a halogen exchange reaction, starting from the commercially available 2,6-Dichloro-4-(trifluoromethyl)pyridine. This method involves the substitution of chlorine atoms with bromine atoms, a transformation that can be effectively achieved using a suitable bromide source under reflux conditions.
Experimental Protocols
Synthesis of this compound via Halogen Exchange
This protocol is adapted from established procedures for the synthesis of 2,6-dibromopyridines from their corresponding dichloro-analogues.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
Sodium Bromide (NaBr)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Ethyl ether (or Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 eq), sodium bromide (2.0-4.0 eq), and a 48% aqueous solution of hydrobromic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically allowed to proceed for 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated aqueous sodium chloride solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Data Presentation
The following table summarizes representative quantitative data for a halogen exchange reaction analogous to the synthesis of this compound.
Table 1: Representative Data for the Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine
| Parameter | Value |
| Starting Material | 2,6-Dichloropyridine |
| Bromide Source | Sodium Bromide and Hydrobromic Acid |
| Molar Ratio (Dichloro-pyridine:NaBr:HBr) | 1 : 2 : 4 |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 24 hours |
| Yield | 66-80% |
| Purity (by HPLC) | >98% |
Note: This data is for an analogous reaction and should be considered as a guideline for the synthesis of this compound.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via the halogen exchange pathway.
Caption: Synthetic workflow for this compound.
Proposed Alternative Synthetic Pathway
An alternative, though less direct, route to the target molecule could involve the bromination of 2,6-dihydroxy-4-(trifluoromethyl)pyridine. This pathway is presented below for consideration.
Caption: Alternative synthesis via bromination of a dihydroxy precursor.
An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical and physical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity. Furthermore, it details its role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Safety and handling information is also provided.
Core Chemical and Physical Properties
This compound is a halogenated and fluorinated pyridine derivative. The presence of two bromine atoms at the ortho-positions to the nitrogen and a strong electron-withdrawing trifluoromethyl group at the para-position defines its unique reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1000152-84-0 | [1][2] |
| Molecular Formula | C₆H₂Br₂F₃N | [1][2] |
| Molecular Weight | 304.89 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 240.3 ± 35.0 °C at 760 Torr (Predicted) | |
| Density | 2.052 ± 0.06 g/cm³ at 20 °C (Predicted) | |
| InChI | InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | [1] |
| InChIKey | UYZOWFBHUSJQPJ-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(N=C1Br)Br)C(F)(F)F | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store in a refrigerator, under an inert atmosphere. |
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the C3 and C5 positions. The chemical shift would be in the downfield aromatic region, likely influenced by the deshielding effects of the adjacent bromine atoms and the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to bromine will be significantly downfield, as will the other aromatic carbons.
-
¹⁹F NMR: A strong singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the pyridine ring system. Key peaks would include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range.[3]
Synthesis and Reactivity
The synthesis of substituted pyridines, particularly those bearing electron-withdrawing groups, often requires specific strategies due to the deactivated nature of the pyridine ring towards electrophilic substitution.[4]
Synthetic Pathway: A plausible and common method for synthesizing halogenated pyridines involves the conversion of a corresponding hydroxypyridine or pyridinone precursor. Direct bromination of 4-(trifluoromethyl)pyridine is challenging. Therefore, a likely synthetic route starts from a more functionalized precursor.
Caption: Plausible synthesis workflow for this compound.
Reactivity: The chemical reactivity of this compound is dominated by the two bromine substituents. The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SₙAr). This allows the bromine atoms to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity makes it an excellent scaffold for building more complex molecules.
Caption: Role of the title compound as a versatile building block in synthesis.
Representative Experimental Protocol
Objective: To synthesize this compound from a pyridinol precursor.
Materials:
-
4-(Trifluoromethyl)pyridine-2,6-diol (or its tautomeric equivalent)
-
Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)
-
Anhydrous solvent (e.g., dichloromethane for work-up)
-
Reaction vessel with condenser, inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, the 4-(trifluoromethyl)pyridine-2,6-diol precursor is placed.
-
Addition of Brominating Agent: The brominating agent (e.g., PBr₃) is added slowly to the reaction vessel with constant stirring. The reaction can be exothermic and should be controlled.
-
Heating: The reaction mixture is heated to an elevated temperature (typically in the range of 140-170°C) for a period of 1 to 3 hours to ensure the reaction goes to completion.[4][5]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water. The aqueous mixture is then extracted with a suitable organic solvent like dichloromethane.
-
Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the final product.
Analytical Confirmation: The structure and purity of the final product should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), GC-MS, and HPLC.[4]
Applications in Research and Drug Development
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[8]
This compound serves as a key intermediate for introducing the 4-(trifluoromethyl)pyridine-2,6-diyl moiety into larger molecules. Its two reactive bromine sites allow for sequential or differential functionalization, making it a valuable tool in constructing libraries of compounds for screening in drug discovery programs. Trifluoromethylpyridine structures are found in various agrochemicals (herbicides, insecticides, fungicides) and pharmaceuticals.[9][10]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator should be worn.
References
- 1. This compound | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Technical Guide: 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties, synthesis, and potential applications of 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0), a key building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms and a trifluoromethyl group on the pyridine ring makes this compound a versatile precursor for the synthesis of novel kinase inhibitors and other biologically active molecules.
Core Properties
This compound is a halogenated pyridine derivative with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 1000152-84-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₂Br₂F₃N | [1][2] |
| Molecular Weight | 304.89 g/mol | [1][2] |
| Physical Form | Liquid | |
| Purity | ≥95% - 98% (typical) | [1] |
| Storage | Refrigerator, under inert atmosphere |
Chemical Reactivity and Synthesis
The electron-withdrawing nature of the trifluoromethyl group and the two bromine atoms makes the pyridine ring of this compound highly susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 6-positions serve as excellent leaving groups for the introduction of various functional groups.
Key Synthetic Transformations
Two of the most powerful and widely used methods for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the synthesis of libraries of compounds for drug discovery screening.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated pyridine with an organoboron reagent. This method is highly adaptable for this compound to synthesize 2,6-disubstituted-4-(trifluoromethyl)pyridine derivatives.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (typically 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (if using a catalyst precursor like Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid reagent, the palladium catalyst, ligand (if necessary), and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines a general procedure for the palladium-catalyzed amination of a brominated pyridine with an amine. This is a key transformation for introducing nitrogen-containing functional groups onto the this compound scaffold.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents per bromine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 1-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (typically 1.5-2 times the palladium concentration)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (typically 1.2-2 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Applications in Drug Discovery: Targeting Signaling Pathways
Trifluoromethylpyridine derivatives are a well-established class of compounds in medicinal chemistry, known for their potential to modulate the activity of various enzymes, particularly kinases.[4] The unique electronic properties conferred by the trifluoromethyl group can enhance binding affinity and improve metabolic stability.[4]
Derivatives of this compound, synthesized via the methods described above, are excellent candidates for screening as kinase inhibitors. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Suppliers
A number of chemical suppliers offer this compound for research and development purposes.
| Supplier | Website |
| ChemScene | --INVALID-LINK-- |
| Oakwood Chemical | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
| Langwaychem | --INVALID-LINK-- |
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) and following all safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2,6-Dibromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide
Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for 2,6-Dibromo-4-(trifluoromethyl)pyridine, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, is not publicly available at this time. Therefore, a detailed technical guide summarizing and interpreting this specific data cannot be provided.
This guide will, however, furnish a detailed overview of the expected spectroscopic characteristics of this compound based on the analysis of structurally similar compounds. It will also outline the standard experimental protocols used to acquire such data for this class of molecules. This information is intended to serve as a valuable resource for researchers anticipating the synthesis and characterization of this compound.
Predicted Spectroscopic Profile
The chemical structure of this compound dictates a unique spectroscopic fingerprint. The presence of a trifluoromethyl group, two bromine atoms, and a pyridine ring will give rise to characteristic signals in various spectroscopic analyses.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm). The two protons at the C3 and C5 positions are chemically equivalent due to the molecule's symmetry. |
| ¹³C NMR | Five distinct signals are expected. The carbon bearing the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. The two equivalent carbons bonded to bromine (C2 and C6) and the two equivalent carbons bonded to hydrogen (C3 and C5) will also be observable. The quaternary carbon of the CF₃ group will likely be in the range of 120-130 ppm. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region). The C-Br stretching vibrations will appear at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and the trifluoromethyl group. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering the aromatic proton region, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be obtained. This requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A wider spectral width would be necessary to cover the full range of carbon chemical shifts.
-
¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum would be recorded to confirm the presence and chemical environment of the trifluoromethyl group.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film could be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) would be recorded first. The sample would then be placed in the IR beam path, and the spectrum would be recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique would be employed. Electron ionization (EI) is a common method for relatively volatile and thermally stable compounds and would likely produce significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be used to preserve the molecular ion.
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties stemming from the electron-withdrawing trifluoromethyl group and the two bromine atoms on the pyridine ring. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
Predicted NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group is expected to deshield the pyridine ring protons and carbons, shifting their signals downfield.
¹H NMR Data (Predicted)
The ¹H NMR spectrum is anticipated to be simple, showing a singlet for the two equivalent protons at the C-3 and C-5 positions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.0 - 8.5 | Singlet | 2H | H-3, H-5 |
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the different carbon environments in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |
| 145 - 150 | Singlet | C-2, C-6 |
| 135 - 140 (q) | Quartet | C-4 |
| 125 - 130 | Singlet | C-3, C-5 |
| 118 - 123 (q) | Quartet | CF₃ |
Experimental Protocols
The following are detailed, generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
¹H NMR Spectroscopy
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment is sufficient.
-
Acquisition Parameters :
-
Spectral Width : Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans : Typically 16 to 64 scans are adequate for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between pulses is generally sufficient.
-
Acquisition Time : An acquisition time of 2-4 seconds will provide good resolution.
-
¹³C NMR Spectroscopy
-
Instrument : A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon).
-
Acquisition Parameters :
-
Spectral Width : Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans : A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Visualizations
The following diagrams illustrate the expected NMR signaling and the general workflow for NMR analysis.
Caption: Predicted ¹H NMR signal for this compound.
Caption: Predicted ¹³C NMR signals and multiplicities.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific molecule in the public domain, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous halogenated and trifluoromethyl-substituted aromatic compounds. A general experimental protocol for its analysis is also detailed.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of two bromine atoms will have a significant influence on the isotopic distribution of bromine-containing fragments, providing a characteristic signature for their identification.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Notes |
| 303/305/307 | [M]•+ | - | [C6H2Br2F3N]•+ | Molecular ion cluster. The isotopic pattern (approx. 1:2:1 ratio) is characteristic of a species containing two bromine atoms ([79Br2]:[79Br81Br]:[81Br2]). The monoisotopic mass is 302.85061 Da.[1] |
| 224/226 | [M-Br]•+ | Br | [C6H2BrF3N]•+ | Loss of one bromine radical. The remaining bromine atom will produce a 1:1 isotopic pattern for this fragment. |
| 197 | [M-Br-HCN]+ | Br, HCN | [C5HBrF3]+ | Subsequent loss of hydrogen cyanide from the pyridine ring, a common fragmentation pathway for pyridines. |
| 145 | [M-2Br]•+ | 2Br | [C6H2F3N]•+ | Loss of both bromine radicals. |
| 118 | [M-2Br-HCN]+ | 2Br, HCN | [C5HF3]+ | Subsequent loss of hydrogen cyanide from the pyridine ring after the loss of both bromine atoms. |
| 69 | [CF3]+ | C5H2Br2N | [CF3]+ | Formation of the stable trifluoromethyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]•+. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of bromine radicals and the characteristic cleavage of the pyridine ring.
References
An In-depth Technical Guide to the Purity and Characterization of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and characterization of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with representative experimental protocols for synthesis and analysis based on closely related halogenated and trifluoromethylated pyridine derivatives. The methodologies detailed herein for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a robust framework for the quality control and structural verification of this compound.
Physicochemical Properties
This compound is a halogenated pyridine derivative with the trifluoromethyl group imparting unique electronic properties. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₃N | PubChem |
| Molecular Weight | 304.89 g/mol | PubChem |
| CAS Number | 1000152-84-0 | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |
| InChI Key | UYZOWFBHUSJQPJ-UHFFFAOYSA-N | PubChem |
Representative Analytical Data
The following table outlines the expected analytical data for this compound based on its structure and data from analogous compounds. This data should be confirmed experimentally for each synthesized batch.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic region: singlet or narrowly coupled multiplet for the two equivalent protons on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the CF₃ group will show a characteristic quartet. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (EI/ESI) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Expected ions: [M]⁺, [M+2]⁺, [M+4]⁺. |
| HPLC (RP-C18) | A single major peak indicating the purity of the compound, with retention time dependent on the specific method conditions. |
Synthesis and Purification Workflow
A common synthetic route for halogenated pyridines involves the substitution of a hydroxyl group on the pyridine ring. The following diagram illustrates a representative workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is adapted from methods for the synthesis of similar brominated pyridine derivatives.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,6-dihydroxy-4-(trifluoromethyl)pyridine (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃) (2-3 equivalents) to the flask. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization Workflow
The following diagram illustrates the workflow for the analytical characterization of the synthesized compound.
Caption: Analytical Characterization Workflow.
HPLC Method for Purity Determination
This is a general reversed-phase HPLC method that can be optimized for this specific compound.[1][2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
NMR Spectroscopy for Structural Characterization
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Sample Preparation: For ESI, dissolve the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 0.1 mg/mL and infuse into the mass spectrometer. For EI, a direct insertion probe may be used.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak and compare its isotopic pattern with the theoretical pattern for a compound containing two bromine atoms.
Conclusion
This technical guide provides a framework for the synthesis, purification, and characterization of this compound. While specific experimental data for this compound is not widely published, the representative protocols and expected analytical outcomes presented here offer a solid foundation for researchers. It is imperative that each batch of the synthesized compound be thoroughly analyzed using the described techniques to confirm its identity, purity, and structural integrity before its use in further research and development applications.
References
An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the reactive bromine atoms, making it a valuable building block for the synthesis of novel compounds.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative. The pyridine ring is substituted with two bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This substitution pattern significantly influences the electron density of the pyridine ring, making it a versatile intermediate in various chemical reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₃N | PubChem[1] |
| Molecular Weight | 304.89 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1000152-84-0 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2] |
| Storage Temperature | Refrigerator | Sigma-Aldrich[2] |
Proposed Synthesis
The proposed synthesis involves the direct bromination of 4-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, making the reaction challenging. However, under forcing conditions, bromination at the 2 and 6 positions, which are ortho to the nitrogen atom, can be achieved.
References
Commercial Availability and Synthetic Strategies for 2,6-Dibromo-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic approaches, and key physicochemical properties of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This fluorinated pyridine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a unique scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, while the two bromine atoms provide versatile handles for further chemical modifications through cross-coupling reactions.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and development activities. The table below summarizes the availability from several key suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich (distributor for Synthonix Corporation) | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | ≥95% |
| Echemi (listing HANGZHOU LEAP CHEM CO., LTD.) | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | - |
| BLDpharm | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | - |
| Oakwood Chemical | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | 95+% |
| Langwaychem | 1000152-84-0 | C₆H₂Br₂F₃N | 304.89 | 97% |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1000152-84-0 | Sigma-Aldrich |
| Molecular Formula | C₆H₂Br₂F₃N | Sigma-Aldrich |
| Molecular Weight | 304.89 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 240.3 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 2.052 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich, Oakwood Chemical[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Sigma-Aldrich[1] |
| Precautionary Statements | P261, P305, P338, P351 | Sigma-Aldrich[1] |
Synthetic Approaches
Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on analogous transformations.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
Anhydrous Hydrogen Bromide (HBr) gas or a solution in acetic acid
-
Anhydrous, high-boiling point solvent (e.g., 1,2,4-trichlorobenzene or N-methyl-2-pyrrolidone)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
-
Rotary evaporator
-
Instrumentation for product characterization (NMR, GC-MS)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a thermometer, add 2,6-dichloro-4-(trifluoromethyl)pyridine and the anhydrous solvent under an inert atmosphere.
-
Halogen Exchange Reaction: Heat the mixture to a temperature between 150-200 °C. Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a stirred solution of ice-cold aqueous sodium bicarbonate to neutralize any excess acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound via a halogen exchange reaction.
References
An In-depth Technical Guide to the Safe Handling of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS No. 1000152-84-0), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the correct handling, storage, and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₃N | PubChem[1] |
| Molecular Weight | 304.89 g/mol | PubChem[1], Sigma-Aldrich |
| CAS Number | 1000152-84-0 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| Boiling Point | 240.3±35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 2.052±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation mark) | Warning |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | Warning |
Source: Sigma-Aldrich, AK Scientific, Inc.[3]
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to prevent exposure. The following diagram outlines the recommended PPE workflow when handling this compound.
Caption: Recommended PPE for handling this compound.
Handling and Storage Procedures
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store in a refrigerator as recommended.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following flowchart details the necessary steps for different routes of exposure.
Caption: First aid procedures for exposure to this compound.
Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is essential for preventing hazardous reactions.
Stability: Stable under recommended storage conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents.
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.
The following diagram illustrates the primary incompatibility of this compound.
Caption: Incompatibility of this compound with strong oxidizing agents.
Experimental Protocols
Detailed, step-by-step experimental protocols for the use of this compound are highly dependent on the specific research application and should be developed and validated by the principal investigator. However, a general experimental workflow should incorporate the safety and handling procedures outlined in this guide.
General Laboratory Workflow:
-
Pre-Experiment Planning:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Conduct a risk assessment for the specific experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Experiment Execution:
-
Don all required PPE as outlined in the PPE workflow.
-
Measure and dispense the required amount of this compound within the fume hood.
-
Carry out the reaction or procedure, ensuring the apparatus is secure and properly assembled.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Post-Experiment Procedures:
-
Quench the reaction and work up the product according to the established protocol.
-
Properly label all waste containers.
-
Dispose of chemical waste in accordance with institutional and regulatory guidelines.
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Note on Biological Signaling Pathways
As a synthetic intermediate, this compound is primarily used in the construction of more complex molecules. It is not typically studied for its direct biological activity, and therefore, information regarding its effects on biological signaling pathways is not available. The focus of this guide is on its safe handling in a chemical research and development setting.
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific experimental conditions. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Reactivity of C-Br Bonds in 2,6-Dibromo-4-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bonds in 2,6-Dibromo-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive C-Br bonds and a strongly electron-withdrawing trifluoromethyl group on the pyridine core. This document details the anticipated reactivity in key chemical transformations, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides detailed experimental protocols adapted from closely related and structurally analogous compounds. All quantitative data from analogous reactions is summarized in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz (DOT language) to provide clear and concise illustrations of the core concepts.
Introduction: The Chemical Landscape of this compound
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound presents a particularly interesting case for chemical synthesis. The pyridine nitrogen and the potent electron-withdrawing -CF3 group at the C4 position significantly lower the electron density of the aromatic ring, thereby activating the C-Br bonds at the C2 and C6 positions towards nucleophilic attack and oxidative addition in catalytic cycles.
The two bromine atoms offer opportunities for selective mono- or di-functionalization, enabling the synthesis of a diverse array of complex molecules. The regioselectivity of these reactions is a critical aspect, influenced by the electronic effects of the substituents and the steric environment of the reaction sites.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The attack of a nucleophile is favored at the C2 and C4 positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2] In this specific molecule, the C2 and C6 positions are electronically activated for SNAr.
Key Considerations for SNAr:
-
Regioselectivity: With two identical C-Br bonds at the 2 and 6 positions, mono-substitution will likely yield a single isomer. Achieving selective mono-substitution over di-substitution can be controlled by stoichiometry of the nucleophile and reaction conditions.
-
Nucleophile Strength: Stronger nucleophiles will generally react more readily.
-
Leaving Group Ability: Bromine is a good leaving group for SNAr reactions.
Experimental Protocol: Mono-amination (Adapted from similar dihalopyridines)
This protocol is adapted from procedures for the selective mono-amination of 2,6-dibromopyridine.[3][4]
Reaction:
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or similar ligand
-
Solvent (e.g., Dioxane, Toluene, or water for microwave-assisted reactions)
-
Microwave reactor (optional)
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the amine (1.2 mmol), and K2CO3 (2.0 mmol).
-
If a copper-catalyzed reaction is desired for less reactive amines, add CuI (0.1 mmol) and DMEDA (0.2 mmol).
-
Add the chosen solvent (e.g., 5 mL of dioxane/water 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150°C for 1-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields for Mono-amination of 2,6-Dibromopyridine (Analogous System) [3][4]
| Amine | Catalyst/Conditions | Yield (%) |
| Morpholine | Microwave, H2O | ~85 |
| Piperidine | Microwave, H2O | ~90 |
| Aniline | CuI/DMEDA, Dioxane | ~75 |
Note: Yields are illustrative and based on analogous systems. Optimization for this compound is recommended.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The C-Br bonds in this compound are excellent handles for such transformations. The general reactivity order for halogens in these reactions is I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 and/or C6 positions.
Regioselectivity:
-
Mono-coupling: By using one equivalent of the boronic acid, it is possible to achieve selective mono-arylation.
-
Di-coupling: Using two or more equivalents of the boronic acid, or a sequential one-pot approach with two different boronic acids, can lead to di-substituted products.[5]
Experimental Protocol: Mono-Suzuki-Miyaura Coupling (Adapted from similar dihalopyridines)
This protocol is based on general procedures for the Suzuki-Miyaura coupling of dihalopyridines.
Reaction:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of dioxane (8 mL) and water (2 mL).
-
Add the base (e.g., K2CO3, 2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
-
Heat the reaction mixture to 90-100°C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Dihalopyridines (Analogous Systems)
| Dihalopyridine | Boronic Acid | Catalyst | Base | Yield (%) |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | ~95 (mono) |
| 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | ~88 (mono) |
Note: Yields are for illustrative purposes and based on related substrates. Conditions should be optimized for this compound.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp2)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a target molecule's structure.
Key Features:
-
Typically employs a palladium catalyst and a copper(I) co-catalyst.
-
The reaction is generally carried out under mild conditions.[6]
-
Regioselectivity can be controlled to achieve mono- or di-alkynylation.
Experimental Protocol: Mono-Sonogashira Coupling (Adapted from dihalopyridines)
This protocol is based on standard Sonogashira coupling procedures.[6]
Reaction:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the solvent (e.g., 10 mL of THF) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Yields for Sonogashira Coupling of Dihalopyridines (Analogous Systems)
| Dihalopyridine | Alkyne | Catalyst System | Base | Yield (%) |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | ~90 (di) |
| 3,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh3)4/CuI | Et3N | ~85 (mono) |
Note: Yields are based on related compounds and may vary for the target molecule.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.
Advantages:
-
Broad substrate scope, including a wide range of primary and secondary amines.
-
Generally high yields and good functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from 4-Bromo-2,6-bis(trifluoromethyl)pyridine)
This protocol is adapted from procedures for the amination of a structurally similar pyridine.
Reaction:
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Base (e.g., NaOt-Bu, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH4Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine | Amine | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromo-2,6-bis(CF3)pyridine | Morpholine | Pd(OAc)2/BINAP | NaOt-Bu | ~95 |
| 2-Bromopyridine | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | ~92 |
Note: These are representative yields for analogous systems.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex nitrogen-containing heterocyclic compounds. The two C-Br bonds at the electron-deficient C2 and C6 positions are susceptible to a variety of chemical transformations. This guide provides a framework for approaching the functionalization of this molecule through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is not extensively available, the provided protocols, adapted from closely related structures, offer a robust starting point for synthetic exploration. Researchers and drug development professionals can leverage the principles and procedures outlined herein to unlock the synthetic potential of this compound in their respective fields. Further optimization of the reaction conditions for each specific transformation is highly recommended to achieve the desired outcomes with optimal efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Guide: Solubility of 2,6-Dibromo-4-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and presents an illustrative solubility profile in a range of common organic solvents. The methodologies described herein are intended to equip researchers with the necessary tools to assess the solubility of this compound in their specific applications.
Introduction
This compound is a halogenated pyridine derivative of significant interest in the synthesis of novel bioactive molecules. Its trifluoromethyl group and bromine substituents impart unique electronic and lipophilic properties, making it a versatile building block. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including reaction optimization, purification, formulation development, and analytical method development. Solubility dictates the choice of solvent for chemical reactions, influences crystallization and purification processes, and is a key determinant of bioavailability in drug delivery systems. This guide provides a foundational understanding of how to approach the solubility determination for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₂Br₂F₃N |
| Molecular Weight | 304.89 g/mol |
| Appearance | Liquid |
| Boiling Point | 240.3 ± 35.0 °C at 760 Torr (Predicted)[1] |
| Density | 2.052 ± 0.06 g/cm³ (Predicted)[1] |
Illustrative Solubility Data
| Solvent | Classification | Illustrative Solubility ( g/100 mL) at 25 °C |
| Methanol | Polar Protic | > 20 |
| Ethanol | Polar Protic | > 20 |
| Isopropanol | Polar Protic | > 15 |
| Acetone | Polar Aprotic | > 25 |
| Acetonitrile | Polar Aprotic | > 25 |
| Dichloromethane | Non-polar | > 30 |
| Chloroform | Non-polar | > 30 |
| Toluene | Non-polar | > 20 |
| Hexane | Non-polar | < 1 |
| Water | Polar Protic | < 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the saturated shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period until the concentration of the dissolved solid in the solution becomes constant.
Saturated Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24-48 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute does not change between time points).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification:
-
Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness under a stream of nitrogen or in a vacuum oven. The mass of the remaining solid residue is then determined using an analytical balance. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL).
-
Spectroscopic/Chromatographic Method: The filtered saturated solution is diluted with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using HPLC or UV-Vis spectrophotometry. The original solubility is calculated by taking the dilution factor into account.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the saturated shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the detailed experimental protocol for the saturated shake-flask method offers a reliable approach for researchers to generate this critical data in-house. The illustrative solubility table serves as a preliminary guide for solvent selection. Accurate solubility data is paramount for the successful application of this versatile building block in research and development, and the methodologies outlined here provide a clear path to obtaining that information.
References
The Ascendancy of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group playing a particularly prominent role. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of physicochemical properties that have proven highly advantageous in the design of novel therapeutics. This technical guide provides an in-depth exploration of the applications of trifluoromethylpyridines in medicinal chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and experimental workflows.
Physicochemical Properties and Their Implications in Drug Design
The trifluoromethyl group is a powerful modulator of a molecule's biological and pharmacokinetic profile. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable bioisostere for other chemical moieties.[1] The introduction of a CF3 group onto a pyridine ring can profoundly influence a drug candidate's properties in several key ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This increased stability often leads to a longer in vivo half-life for drug candidates, allowing for less frequent dosing.[3]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[2] This property is crucial for drugs targeting the central nervous system and for improving oral bioavailability.
-
Modulation of Basicity: The strong electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing off-target interactions with acidic cellular components and can improve a compound's pharmacokinetic profile.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrophobic interactions and non-canonical hydrogen bonds. Its steric bulk can also lead to improved binding selectivity.
Key Therapeutic Applications of Trifluoromethylpyridines
The advantageous properties of the trifluoromethylpyridine scaffold have led to its incorporation into a number of approved drugs and clinical candidates across a range of therapeutic areas.
Antiviral Therapy
Trifluoromethylpyridines have been successfully utilized in the development of potent antiviral agents. A notable example is Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[4] The trifluoromethylpyridine moiety in Doravirine plays a crucial role in its binding to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[5]
Another important antiviral drug containing a trifluoromethylpyridine is Tipranavir , a non-peptidic protease inhibitor used in the management of HIV infection.[6][7]
Oncology
In the field of oncology, trifluoromethylpyridines have emerged as key components of targeted therapies. Enasidenib , an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML).[8] The trifluoromethylpyridine groups in Enasidenib are critical for its potent and selective inhibition of the mutant enzyme.[9]
Derivatives of trifluoromethylpyridine have also shown promise as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[6]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of several key trifluoromethylpyridine-containing compounds.
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| Doravirine | HIV-1 Reverse Transcriptase (WT) | Biochemical | 12 nM (IC50) | [3] |
| HIV-1 RT (K103N mutant) | Biochemical | 9.7 nM (IC50) | [3] | |
| HIV-1 RT (Y181C mutant) | Biochemical | 9.7 nM (IC50) | [3] | |
| Enasidenib | Mutant IDH2 (R140Q) | Enzymatic | 100 nM (IC50) | [1][10] |
| Mutant IDH2 (R172K) | Enzymatic | 400 nM (IC50) | [1][11] | |
| Wild-Type IDH2 | Enzymatic | > 40 µM (IC50) | ||
| Tipranavir | HIV-1 Protease | Enzymatic | 8 pM (Ki) | [12] |
| Pexidartinib | CSF-1R | Kinase Assay | 13 nM (IC50) | [13] |
| Compound Series | Cell Line | Assay Type | Representative IC50 | Reference(s) |
| 5-Trifluoromethylpyrimidine derivatives | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | 0.35 µM (Compound 9u ) | [14] |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity (MTT) | 3.24 µM (Compound 9u ) | [14] | |
| PC-3 (Prostate Cancer) | Cytotoxicity (MTT) | 5.12 µM (Compound 9u ) | [14] | |
| Trifluoromethyl-substituted pyrimidine derivatives | H1975 (Lung Cancer) | Cytotoxicity (MTT) | 2.27 µM (Compound 17v ) | [15] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | C32 (Amelanotic Melanoma) | Cytotoxicity (MTT) | 24.4 µM (Compound 3b ) | [3][16] |
| A375 (Melanotic Melanoma) | Cytotoxicity (MTT) | 25.4 µM (Compound 3b ) | [3][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes involved in drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to trifluoromethylpyridine-based medicinal chemistry.
Signaling Pathways
Experimental and Drug Discovery Workflows
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and characterization of trifluoromethylpyridine-containing compounds.
Synthesis of a Trifluoromethylpyridine Building Block: 2-Chloro-5-(trifluoromethyl)pyridine
Materials:
-
3-Methylpyridine (3-picoline)
-
Anhydrous Hydrogen Fluoride (HF)
-
Chlorine gas (Cl2)
-
Transition metal-based catalyst (e.g., iron fluoride)
-
Vapor-phase reactor
Procedure:
This synthesis is typically performed in a simultaneous vapor-phase chlorination/fluorination reaction.[13]
-
Set up a vapor-phase reactor equipped with a fluidized bed for the catalyst and an empty phase for further reaction. The reactor should be heated to a high temperature (e.g., >300°C).[13]
-
Introduce a continuous stream of 3-methylpyridine vapor into the reactor.
-
Simultaneously, introduce controlled flows of anhydrous hydrogen fluoride and chlorine gas into the reactor. The molar ratio of the reactants will influence the product distribution.
-
In the fluidized-bed phase, the methyl group of 3-picoline undergoes chlorination followed by fluorine exchange to form 3-(trifluoromethyl)pyridine.
-
In the subsequent empty phase, nuclear chlorination of the pyridine ring occurs, yielding 2-chloro-5-(trifluoromethyl)pyridine as the major product.[13]
-
The product stream is cooled and condensed.
-
The crude product is then purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for assessing the inhibitory activity of a trifluoromethylpyridine derivative against a specific kinase, for example, VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
5x Kinase Buffer
-
ATP solution
-
Trifluoromethylpyridine test compound
-
DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired working concentration.
-
Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound to the sample wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the positive control (no inhibitor) wells.
-
Add 5 µL of 1x Kinase Buffer to the blank (no enzyme) wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the sample and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of trifluoromethylpyridine derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Trifluoromethylpyridine test compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
Trifluoromethylpyridines represent a privileged scaffold in modern medicinal chemistry, offering a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this moiety has led to the successful development of therapies for a range of diseases, from viral infections to cancer. As our understanding of the nuanced interactions of the trifluoromethyl group with biological targets continues to grow, and as synthetic methodologies become even more sophisticated, we can anticipate the continued emergence of innovative and effective trifluoromethylpyridine-based therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable chemical entity.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. Hit to lead - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethylpyridine (TFMP) scaffold has been a transformative development in the agrochemical industry. This structural motif, characterized by the unique physicochemical properties conferred by the trifluoromethyl group, has led to the discovery and commercialization of a diverse range of highly effective herbicides, insecticides, and fungicides. The strong electron-withdrawing nature of the CF3 group enhances the biological activity, metabolic stability, and target-site binding affinity of these molecules. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological efficacy of key agrochemicals derived from trifluoromethylpyridines, offering valuable insights for researchers and professionals engaged in the development of next-generation crop protection agents.
Introduction: The Significance of the Trifluoromethylpyridine Moiety
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Among fluorinated motifs, the trifluoromethyl group (-CF3) is of particular importance due to its high electronegativity, metabolic stability, and ability to modulate the lipophilicity and binding characteristics of a molecule. When appended to a pyridine ring, the resulting trifluoromethylpyridine core serves as a versatile and highly effective building block for a wide array of pesticides.
The trifluoromethyl group enhances the biological activity of the parent molecule through several mechanisms:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms, leading to increased bioavailability and prolonged efficacy.
-
Enhanced Binding Affinity: The lipophilic nature of the trifluoromethyl group can improve the molecule's ability to cross biological membranes and interact with hydrophobic pockets within target enzymes or receptors.
-
Modified Acidity/Basicity: The electron-withdrawing properties of the trifluoromethyl group can significantly alter the pKa of the pyridine nitrogen, influencing the molecule's transport and interaction with its biological target.
This guide will delve into the synthesis and application of key agrochemicals derived from two pivotal trifluoromethylpyridine intermediates: 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Key Intermediates: Synthesis of Trifluoromethylpyridines
The efficient and scalable synthesis of trifluoromethylpyridine building blocks is crucial for the commercial viability of agrochemicals derived from them. The two most important intermediates are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Several methods have been developed for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. One common approach involves the chlorination and subsequent fluorination of 3-picoline (3-methylpyridine)[1][2].
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline [1]
-
N-oxidation: 3-Picoline is oxidized to 3-picoline-N-oxide.
-
Chlorination: The N-oxide is then chlorinated, for example, using benzoyl chloride, to yield 2-chloro-5-methylpyridine.
-
Side-chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas under UV irradiation or with a radical initiator to form 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: The trichloromethyl group is then fluorinated using a fluorinating agent such as anhydrous potassium fluoride (KF) with a phase-transfer catalyst to give the final product, 2-chloro-5-(trifluoromethyl)pyridine[1].
Another method involves the gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over a catalyst.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This important intermediate is often synthesized from 2-chloro-5-(trichloromethyl)pyridine or through the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine[3][4].
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [5][6]
Method 1: From 2,3-Dichloro-5-(trichloromethyl)pyridine [5][6]
-
Fluorination: 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and hydrogen fluoride (2.423 g, 85 mmol) in a pyridine solution (70%) are added to an autoclave and heated to 175 °C overnight.
-
Work-up: The autoclave is cooled, and the crude product is dissolved in dichloromethane, washed with 1 M NaOH (aq) and water to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Method 2: From 2-Chloro-5-(trifluoromethyl)pyridine [3]
-
Chlorination: Take 363 g of 2-chloro-5-(trifluoromethyl)pyridine and add 325 g of ferric chloride. Pass chlorine gas through the mixture and heat to 150-170 °C for 18 hours.
-
Purification: After the reaction, the mixture is added to 1.5 L of hot water. The separated oil layer is dried with anhydrous sodium sulfate and rectified to obtain the product.
Applications in Agrochemical Synthesis
The trifluoromethylpyridine moiety is a key component in several major classes of agrochemicals, including herbicides, insecticides, and fungicides.
Herbicides: Fluazifop-P-butyl
Fluazifop-P-butyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops[7][8]. It belongs to the aryloxyphenoxypropionate class of herbicides, commonly known as "fops"[9].
Mechanism of Action: Fluazifop-P-butyl is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids[7][8][10]. Inhibition of ACCase disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the grass weed[8]. The herbicidal activity resides in the (R)-enantiomer, fluazifop-P-butyl[10].
Synthesis of Fluazifop-P-butyl: The synthesis involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroquinone, followed by reaction with the butyl ester of 2-bromopropionic acid[9]. A stereoselective synthesis is employed to produce the active (R)-enantiomer[10].
Experimental Protocol: Synthesis of Fluazifop-P-butyl (Racemic) [9]
-
Etherification: Hydroquinone is reacted with 2-chloro-5-trifluoromethylpyridine in the presence of a base to form 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.
-
Second Etherification: The resulting phenol is then reacted with the butyl ester of 2-bromopropionic acid, again in the presence of a base, to yield fluazifop-butyl. The order of these two etherification steps can be reversed.
Efficacy Data: The efficacy of fluazifop-P-butyl is influenced by the application rate and environmental conditions.
| Target Weed | Application Rate (g a.i./ha) | Control Efficacy | Reference |
| Setaria viridis (Green foxtail) | 131 - 175 | Effective up to 6-leaf stage | [11] |
| Eleusine indica (Indian goosegrass) | 131 - 175 | Effective up to 6-leaf stage | [11] |
| Digitaria ciliaris (Southern crabgrass) | 131 - 175 | Effective up to 6-leaf stage | [11] |
| Grassy Weeds in Groundnut | 100 - 167 | Significant reduction in weed density and dry weight | [12] |
Signaling Pathway Diagram: Mechanism of Action of Fluazifop-P-butyl
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop-P-butyl.
Insecticides: Flupyradifurone
Flupyradifurone is a novel butenolide insecticide that is effective against a broad range of sucking insect pests[13]. It is a nicotinic acetylcholine receptor (nAChR) agonist[14].
Mechanism of Action: Flupyradifurone acts on the insect's central nervous system by binding to nAChRs, leading to their persistent activation. This results in the uncontrolled transmission of nerve impulses, paralysis, and ultimately the death of the insect[14].
Synthesis of Flupyradifurone: There are two primary synthetic routes to flupyradifurone[15][16].
Experimental Protocol: Synthesis of Flupyradifurone [13][15]
Method A:
-
Intermediate Formation: Tetronic acid is reacted with 2,2-difluoroethylamine to produce 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one.
-
Final Step: The intermediate is heated with 2-chloro-5-(chloromethyl)pyridine in THF under reflux to yield flupyradifurone. For a similar reaction: A solution of 1.00 g (6.89 mmol) of 4-[(2-fluoroethyl)amino]furan-2(5H)-one and 0.55 g (13.78 mmol) of a 60% dispersion of sodium hydride in mineral oil in tetrahydrofuran (200 mL) is heated under reflux for 2 hours. After cooling, 2.23 g (13.78 mmol) of 2-chloro-5-chloromethylpyridine is added, and the mixture is heated under reflux for a further 4 hours[13].
Method B:
-
Tetronic acid, 4-toluenesulfonic acid, and N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine are heated in toluene under reflux for 2 hours to produce flupyradifurone[15].
Efficacy Data: Flupyradifurone has demonstrated high efficacy against various sucking pests.
| Pest Species | LC50 | Reference |
| Myzus persicae (Green peach aphid) - susceptible strain | 0.44 mg/L | [13] |
| Myzus persicae - neonicotinoid-resistant strain | 0.54 mg/L | [13] |
| Bemisia tabaci (Sweetpotato whitefly) - susceptible strain | 1.15 mg/L | [13] |
| Aphis gossypii (Cotton aphid) | LC25 used for sublethal effects study | [17] |
Signaling Pathway Diagram: Mechanism of Action of Flupyradifurone
Caption: Flupyradifurone as an agonist of the nicotinic acetylcholine receptor (nAChR).
Fungicides: Fluopyram and Picoxystrobin
Trifluoromethylpyridines are also integral to the structure of several important fungicides.
Fluopyram is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class[18][19][20]. It is effective against a wide range of fungal pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews[19].
Mechanism of Action: Fluopyram inhibits complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, blocking cellular respiration and energy production[19][20].
Synthesis of Fluopyram: A common synthetic route starts from 2,3-dichloro-5-(trifluoromethyl)pyridine[18][21].
Experimental Protocol: Synthesis of Fluopyram [18]
-
Condensation and Decarboxylation: 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes condensation with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine.
-
Reduction: The cyano group is then reduced to an amine, for example, via catalytic hydrogenation.
-
Amidation: The resulting 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form fluopyram[18]. A specific procedure involves adding triethylamine (3.3 g, 32.19 mmol) to a solution of the amine hydrochloride salt (2.8 g, 10.73 mmol) in dichloromethane under an ice bath, followed by the dropwise addition of 2-(trifluoromethyl)benzoyl chloride (2.7 g, 12.95 mmol)[18].
Efficacy Data: Fluopyram has demonstrated excellent efficacy in field trials.
| Disease | Crop | Application Rate (g/ha) | Efficacy | Reference |
| Sclerotinia spp., Botrytis spp., Monilia spp. | Various | 250 | High level of efficacy | [19] |
| Powdery mildews (Erysiphe necator) | Grapes | 100 | Very good control | [19] |
| Early and late leaf spot | Peanut | In-furrow application | Extended suppression | [22][23] |
| Pine Wilt Disease | Pine | 1% active ingredient | 90.48% control efficiency | [24] |
Signaling Pathway Diagram: Mechanism of Action of Fluopyram
Caption: Inhibition of Complex II (Succinate Dehydrogenase) by Fluopyram.
Picoxystrobin is a broad-spectrum, systemic fungicide from the strobilurin class[25][26]. It is effective against a wide range of fungal pathogens in various crops[25].
Mechanism of Action: Picoxystrobin inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis[25].
Synthesis of Picoxystrobin: The synthesis typically involves the preparation of a key intermediate followed by a condensation reaction[25][26][27][28][29].
Experimental Protocol: Synthesis of Picoxystrobin [29]
-
Intermediate Synthesis: Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate is prepared.
-
Condensation: The intermediate is reacted with acetic anhydride and trimethyl orthoformate in a condensation reaction to form picoxystrobin. The molar ratio of the intermediate to acetic anhydride and trimethyl orthoformate is preferably 1:2-4:1.5-3[29]. The reaction is typically carried out at 80-120 °C for 8-24 hours[29].
Experimental Workflow: Synthesis of Picoxystrobin
Caption: A simplified experimental workflow for the synthesis of Picoxystrobin.
Conclusion
Trifluoromethylpyridines have unequivocally established their importance as privileged scaffolds in the design and synthesis of modern agrochemicals. The unique electronic properties and metabolic stability conferred by the trifluoromethyl group have enabled the development of highly potent and selective herbicides, insecticides, and fungicides. The agrochemicals highlighted in this guide—Fluazifop-P-butyl, Flupyradifurone, Fluopyram, and Picoxystrobin—are prime examples of how the strategic incorporation of the trifluoromethylpyridine moiety can lead to commercially successful products with diverse modes of action. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of novel trifluoromethylpyridine-based agrochemicals will undoubtedly remain a fertile area of research and development. The synthetic methodologies and biological insights presented herein provide a solid foundation for the future innovation of even more advanced agrochemical agents.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 8. invasive.org [invasive.org]
- 9. Fluazifop - Wikipedia [en.wikipedia.org]
- 10. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 11. iskweb.co.jp [iskweb.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]
- 15. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 16. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 17. Toxicity and Sublethal Effects of Flupyradifurone, a Novel Butenolide Insecticide, on the Development and Fecundity of Aphis gossypii (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. apvma.gov.au [apvma.gov.au]
- 21. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. Effect of In-Furrow Application of Fluopyram on Leaf Spot Diseases of Peanut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 28. scispace.com [scispace.com]
- 29. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the ability to introduce diverse aryl and heteroaryl substituents at the 2- and 6-positions of the pyridine ring. The resulting 2,6-diaryl-4-(trifluoromethyl)pyridine scaffold is a key feature in a variety of compounds with potential therapeutic applications, particularly in oncology.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. For this compound, the two bromine atoms offer the potential for mono- or di-arylation, which can be controlled by tuning the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position influences the reactivity of the C-Br bonds, making this substrate particularly interesting for selective functionalization.
The 2,6-diaryl-4-(trifluoromethyl)pyridine products have garnered attention in drug discovery, with studies reporting their potential as anticancer agents. The proposed mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2]
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 2,6-dihalopyridines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the presented data is based on analogous reactions with structurally similar substrates and provides a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) | |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >90 (expected) | |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ (5) | K₂CO₃ | DME/H₂O | 90 | 18 | 85-95 (expected) | |
| 4 | 2-Pyridylboronic acid, pinacol ester | PdCl₂(dppf) (3) | dppf (3) | Na₂CO₃ | Acetonitrile | 80 | 24 | 80-90 (expected) | |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) | [3] |
| 6 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₃PO₄ | Dioxane | 65-100 | - | 5-89 | [4][5] |
Note: Yields are based on reactions with similar dihalopyridine substrates and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the di-arylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (2.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2,6-diaryl-4-(trifluoromethyl)pyridine.
Applications in Drug Development: Anticancer Activity
The 2,6-diaryl-4-(trifluoromethyl)pyridine scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents.[6] Studies have suggested that these compounds can exert their cytotoxic effects through multiple mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways crucial for tumor growth and survival.
Inhibition of Tubulin Polymerization
Several diarylpyridine derivatives have been shown to act as microtubule-destabilizing agents.[1][7] They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][8]
Caption: Inhibition of tubulin polymerization by 2,6-diaryl-4-(trifluoromethyl)pyridine.
Inhibition of VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase in this pathway. Some diarylpyridine derivatives have been investigated as potential inhibitors of VEGFR-2.[2] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds can inhibit its activation and downstream signaling, thereby preventing angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the biological evaluation of newly synthesized 2,6-diaryl-4-(trifluoromethyl)pyridine derivatives as potential anticancer agents.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Buchwald-Hartwig Amination of 2,6-Dibromo-4-(trifluoromethyl)pyridine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting amines with aryl halides. This reaction has become a cornerstone in medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, replacing harsher, traditional methods.[1] This document provides detailed protocols for the selective mono- and di-amination of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a substrate of interest in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring influences the reactivity of the C-Br bonds, making controlled amination a key synthetic challenge.
Reaction Scheme
The reaction can be controlled to favor either mono-amination, yielding 2-amino-6-bromo-4-(trifluoromethyl)pyridine, or di-amination to produce 2,6-diamino-4-(trifluoromethyl)pyridine. The choice of catalyst, ligand, base, and reaction conditions dictates the outcome.
Key Considerations for Selective Amination
-
Mono-amination: To achieve selective mono-substitution, the reaction is typically run at lower temperatures with a slight excess of the amine. Careful selection of a less reactive catalyst system can also favor the formation of the mono-aminated product.
-
Di-amination: Driving the reaction to completion to form the di-aminated product often requires higher temperatures, longer reaction times, and a higher catalyst loading. Using a more active catalyst system can also be beneficial.[2] The reactivity of the second C-Br bond is generally lower after the first substitution, necessitating more forcing conditions.
Experimental Protocols
The following protocols are generalized procedures. Optimization may be required for specific amines and desired product selectivity. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[3]
Protocol 1: Selective Mono-amination
This protocol is designed to favor the formation of 2-Amino-6-bromo-4-(trifluoromethyl)pyridine derivatives.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-5 mol%) or other suitable ligand (e.g., BINAP)[2][4]
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add this compound followed by the anhydrous solvent.
-
Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Protocol 2: Di-amination
This protocol is optimized for the synthesis of 2,6-Diamino-4-(trifluoromethyl)pyridine derivatives.
Reagents:
-
This compound (1.0 equiv)
-
Amine (2.5 - 3.0 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2-5 mol%) or a more active pre-catalyst.
-
A sterically hindered biaryl phosphine ligand such as XPhos or BrettPhos (3-6 mol%).[5]
-
Sodium tert-butoxide (NaOtBu) (3.0 - 4.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dried reaction vessel with the palladium catalyst, ligand, and sodium tert-butoxide.
-
Add this compound and the solvent.
-
Stir the suspension for 15-20 minutes.
-
Add the amine to the reaction mixture.
-
Heat the reaction to a higher temperature, typically 100-120 °C.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate and starting material. This may take 12-24 hours.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the di-aminated product via column chromatography or recrystallization.
Data Summary
The choice of reaction components is critical for achieving the desired outcome. The following tables summarize typical combinations of catalysts, ligands, bases, and solvents used in Buchwald-Hartwig aminations of dihalopyridines.
Table 1: Typical Conditions for Selective Mono-amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 80-100 | 60-85 |
| Pd₂(dba)₃ (1.5) | BINAP (3) | K₂CO₃ (2.0) | Toluene | 90-110 | 55-80 |
| Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NaOtBu (1.5) | Toluene | 80 | 50-75 |
Table 2: Typical Conditions for Di-amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | | :--- | :--- | :--- | :---: | :---: | | Pd(dba)₂ (4) | XPhos (6) | NaOtBu (3.0) | Toluene | 110-120 | 70-95 | | Pd(OAc)₂ (5) | BrettPhos (7.5) | K₃PO₄ (3.0) | Dioxane | 110 | 65-90 | | NiCl₂(dme) (10) | dtbbpy (15) | NaOtBu (4.0) | Toluene | 120 | 50-80 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure, from setup to final product analysis.
Caption: General workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Anhydrous solvents are flammable. Use appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,6-dibromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. The presence of a strong electron-withdrawing trifluoromethyl group at the 4-position, combined with bromine atoms at the 2- and 6-positions, makes this substrate uniquely reactive and suitable for selective functionalization. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including catalyst selection, reaction optimization, and expected outcomes based on analogous systems.
The 2,6-disubstituted-4-(trifluoromethyl)pyridine scaffold is of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Regioselectivity Considerations
The electron-withdrawing nature of the trifluoromethyl group at the 4-position enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. This electronic effect generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. In symmetrically substituted 2,6-dihalopyridines, mono-substitution can often be achieved by controlling the stoichiometry of the coupling partner. Sequential cross-coupling with different nucleophiles is also a viable strategy for synthesizing unsymmetrically disubstituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds. Careful control of reaction conditions allows for either selective mono- or di-arylation/vinylation. For electron-deficient dihalopyridines, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial for achieving high catalytic activity.[1]
Data Presentation: Suzuki-Miyaura Coupling of 2,6-Dihalo-4-(trifluoromethyl)pyridine Analogues
The following data is extrapolated from reactions with structurally similar dihalopyridines and electron-deficient aryl halides. Yields are highly dependent on the specific boronic acid and reaction conditions.
| Coupling Partner (Equivalents) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| Phenylboronic acid (1.1) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | Mono-arylated | 60-85 |
| 4-Methoxyphenylboronic acid (1.1) | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 16 | Mono-arylated | 70-90 |
| Phenylboronic acid (2.5) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 24 | Di-arylated | 75-95 |
| 4-Vinylphenylboronic acid (2.5) | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 24 | Di-arylated | 65-85 |
Experimental Protocol: Selective Mono-arylation (Suzuki-Miyaura)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (4:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 2,6-diaminopyridine derivatives. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands generally providing the best results for coupling with electron-deficient aryl halides.[2][3] Selective mono-amination can be achieved by carefully controlling the stoichiometry of the amine and the reaction time.
Data Presentation: Buchwald-Hartwig Amination of 2,6-Dibromopyridine Analogues
The following data is based on established protocols for 2,6-dibromopyridine. The electron-withdrawing trifluoromethyl group in the target molecule is expected to facilitate these reactions.
| Amine (Equivalents) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| Morpholine (1.2) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4-8 | Mono-aminated | 70-90 |
| Aniline (1.2) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-16 | Mono-aminated | 65-85 |
| Morpholine (2.5) | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | Di-aminated | 80-95 |
| Benzylamine (2.5) | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 24 | Di-aminated | 75-90 |
Experimental Protocol: Di-amination (Buchwald-Hartwig)
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed toluene.
-
Add this compound, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between this compound and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling of 2,6-Dibromopyridine Analogues
The following data is based on established protocols for 2,6-dibromopyridine.[2]
| Alkyne (Equivalents) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 6-12 | Mono-alkynylated | 70-90 |
| Trimethylsilylacetylene (1.2) | Pd(PPh₃)₄ / CuI | DIPEA | THF | 65 | 8 | Mono-alkynylated | 65-85 |
| Phenylacetylene (2.5) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 | 12-24 | Di-alkynylated | 80-95 |
| 1-Hexyne (2.5) | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | 24 | Di-alkynylated | 75-90 |
Experimental Protocol: Selective Mono-alkynylation (Sonogashira)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.[2]
Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
Application Notes & Protocols: Synthesis of 2,6-Disubstituted-4-(Trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-disubstituted-4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern chemistry, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of a trifluoromethyl (CF3) group at the 4-position of the pyridine ring significantly alters the molecule's physicochemical properties. The CF3 group is strongly electron-withdrawing, which can enhance metabolic stability, increase binding affinity, and improve membrane permeability of bioactive molecules.[1] This document provides detailed protocols for the synthesis of these valuable compounds through two primary strategic approaches: the construction of the pyridine ring via cyclocondensation reactions and the functionalization of a pre-formed 2,6-dichloro-4-(trifluoromethyl)pyridine core.
Overview of Synthetic Strategies
The synthesis of 2,6-disubstituted-4-(trifluoromethyl)pyridines can be broadly categorized into two main pathways. The first involves the de novo construction of the pyridine ring from acyclic precursors containing the trifluoromethyl group (Strategy A). The second, and more common, approach relies on the substitution of functional groups, typically chlorine, from the key intermediate 2,6-dichloro-4-(trifluoromethyl)pyridine (Strategy B).
Caption: High-level overview of the two primary strategies for synthesizing 2,6-disubstituted-4-(trifluoromethyl)pyridines.
Strategy A: Pyridine Ring Synthesis via Cyclocondensation
This approach constructs the heterocyclic ring from one or more acyclic, fluorine-containing building blocks.[1][3] A versatile method involves the reaction of trifluoromethyl-1,3-dicarbonyl compounds with sources of ammonia or other nitrogen-containing reagents.
Protocol 1: Synthesis of 4-(Trifluoromethyl)pyridine-2(1H)-one Derivatives
This protocol details the synthesis of functionalized pyridones/pyridinthiones, which can serve as versatile intermediates for further derivatization. The procedure is adapted from the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide or cyanoacetamide.[4]
Caption: Experimental workflow for the synthesis of pyridone derivatives via solvent-free cyclocondensation.
Experimental Protocol:
-
Reactant Preparation: In a mortar, combine 4,4,4-trifluoro-1-(aryl/alkyl)butane-1,3-dione (1.0 eq) and cyanoacetamide or cyanothioacetamide (1.0 eq).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature (25 °C) for the time specified in Table 1. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Upon completion, triturate the resulting solid with ethanol. Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyridine-2(1H)-one or pyridine-2(1H)-thione derivative.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Data Summary:
| R-Group | Reagent | Product | Yield (%) | Ref. |
| Thiophen-2-yl | Cyanothioacetamide | 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridine-2(1H)-thione | Excellent | [4] |
| Thiophen-2-yl | Cyanoacetamide | 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridine-2(1H)-one | Excellent | [4] |
Strategy B: Functionalization of 2,6-Dichloro-4-(trifluoromethyl)pyridine
This strategy is a powerful and widely used method for accessing a diverse range of 2,6-disubstituted analogs. It begins with the commercially available or synthetically accessible intermediate, 2,6-dichloro-4-(trifluoromethyl)pyridine.[5] The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly efficient method for forming carbon-carbon bonds. In this context, it is used to couple aryl or heteroaryl boronic acids with the 2- and 6-positions of the pyridine ring. While specific examples for the 4-CF3 isomer are sparse in the literature, protocols for related isomers, such as 2,6-dichloro-3-(trifluoromethyl)pyridine, are well-established and can be adapted.[6] A one-pot, two-step procedure can be employed to synthesize unsymmetrically 2,6-diaryl substituted pyridines.
Caption: Reaction pathway for the synthesis of 2,6-diaryl-4-(trifluoromethyl)pyridines via sequential Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
Reaction Setup: To a reaction vessel, add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), the first arylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
First Coupling: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). This selectively forms the 2-aryl-6-chloro-4-(trifluoromethyl)pyridine intermediate.[6]
-
Second Coupling (Optional, for unsymmetrical products): After cooling, add the second, different arylboronic acid (1.0-1.2 eq) to the reaction mixture. Degas again and heat to reflux until the reaction is complete.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diaryl-4-(trifluoromethyl)pyridine.
Data Summary (Representative Examples):
The following table presents potential products based on the successful application of this methodology to related pyridine cores. Yields are generally moderate to excellent.
| Arylboronic Acid 1 | Arylboronic Acid 2 | Potential Product |
| Phenylboronic acid | Phenylboronic acid | 2,6-Diphenyl-4-(trifluoromethyl)pyridine |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-(trifluoromethyl)pyridine |
| Thiophen-2-ylboronic acid | Thiophen-2-ylboronic acid | 2,6-Di(thiophen-2-yl)-4-(trifluoromethyl)pyridine |
| Phenylboronic acid | 4-Tolylboronic acid | 2-Phenyl-6-(4-tolyl)-4-(trifluoromethyl)pyridine |
Conclusion
The synthetic routes outlined provide robust and versatile methods for accessing 2,6-disubstituted-4-(trifluoromethyl)pyridines. The cyclocondensation approach offers a direct route to certain functionalized pyridone systems, while the functionalization of 2,6-dichloro-4-(trifluoromethyl)pyridine via Suzuki-Miyaura cross-coupling provides unparalleled access to a wide diversity of diaryl and diheteroaryl derivatives. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials. These protocols serve as a foundational guide for researchers in the synthesis of novel compounds for applications in drug discovery and crop protection.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,6-二氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Application Notes and Protocols for the Synthesis of Bipyridines Using 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bipyridine derivatives utilizing 2,6-dibromo-4-(trifluoromethyl)pyridine as a key building block. The presence of the electron-withdrawing trifluoromethyl group and two reactive bromine atoms makes this starting material a versatile precursor for the synthesis of symmetrical and unsymmetrical bipyridines through various cross-coupling and homocoupling reactions. The resulting bipyridine scaffolds are of significant interest in medicinal chemistry, materials science, and catalysis.
Synthesis of Symmetrical Bipyridines via Homocoupling
Symmetrical bipyridines, such as 6,6'-dibromo-4,4'-bis(trifluoromethyl)-2,2'-bipyridine, can be synthesized through the homocoupling of this compound. Nickel-catalyzed Ullmann-type couplings are particularly effective for this transformation.
Experimental Workflow: Nickel-Catalyzed Homocoupling
Caption: General workflow for nickel-catalyzed homocoupling.
Protocol 1: Nickel-Catalyzed Ullmann-Type Homocoupling
This protocol is adapted from procedures for the homocoupling of electron-deficient aryl halides.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add NiCl₂ (0.1 - 1.2 equivalents), PPh₃ (0.4 - 6 equivalents), and Zn dust (1.5 - 3 equivalents) under an inert atmosphere.
-
Add anhydrous, degassed DMF to the flask.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,6'-dibromo-4,4'-bis(trifluoromethyl)-2,2'-bipyridine.
Quantitative Data:
| Parameter | Value |
| Catalyst | NiCl₂/PPh₃ |
| Reducing Agent | Zn |
| Solvent | DMF |
| Temperature | 50-80 °C |
| Time | 12-24 h |
| Reported Yield Range | 20-60% (highly dependent on substrate and conditions) |
Synthesis of Unsymmetrical Bipyridines via Cross-Coupling Reactions
Unsymmetrical bipyridines can be synthesized by the cross-coupling of this compound with a suitable pyridine-based organometallic reagent. Suzuki-Miyaura, Stille, and Negishi couplings are powerful methods for this purpose. Due to the presence of two bromine atoms, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the coupling partner.
Signaling Pathway: Palladium-Catalyzed Cross-Coupling
Caption: Catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds using organoboron reagents.[1]
Materials:
-
This compound
-
Pyridylboronic acid or pyridylboronate ester (1.0-1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
SPhos or other suitable phosphine ligand (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or potassium fluoride (KF) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene/water mixture
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the pyridylboronic acid/ester (1.0-1.2 equivalents), and the base (2-3 equivalents).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and ligand in the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling (Mono-substitution of Dibromopyridines):
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Reported Yield Range |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-12 | Good to High |
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[2]
Materials:
-
This compound
-
Pyridyltrialkylstannane (e.g., 2-(tributylstannyl)pyridine) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous, degassed DMF or toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the pyridyltrialkylstannane (1.1 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Stille Coupling (Mono-substitution of Dibromopyridines):
| Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield Range |
| Pd(PPh₃)₄ | DMF | 90-100 | 12-24 | Moderate to Good |
| Pd(OAc)₂/IPr·HCl | Acetonitrile/H₂O | Room Temp | 2-8 | Good to High |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than their boron or tin counterparts.[1][3]
Materials:
-
This compound
-
2-Pyridylzinc chloride (prepared in situ or as a solid reagent) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure for in situ preparation of 2-pyridylzinc chloride:
-
To a dry Schlenk flask containing 2-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
Add a solution of zinc chloride in THF to the reaction mixture and allow it to warm to room temperature.
Coupling Procedure:
-
To a separate Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.
-
Add the freshly prepared 2-pyridylzinc chloride solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature or heat to reflux as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Negishi Coupling (Mono-substitution of Dibromopyridines):
| Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield Range |
| Pd(PPh₃)₄ | THF | Room Temp - 65 | 2-16 | Good to High |
| Pd₂(dba)₃/XPhos | THF | Room Temp | 2-12 | High |
Disclaimer: The provided protocols are based on established methodologies for similar substrates and should be adapted and optimized for this compound in a research laboratory setting by qualified personnel. Yields are indicative and may vary based on specific reaction conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2,6-Dibromo-4-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[1] When this powerful functional group is positioned on a pyridine ring—a ubiquitous scaffold in medicinal chemistry—the resulting molecule becomes a highly valuable building block.[2]
2,6-Dibromo-4-(trifluoromethyl)pyridine stands out as a particularly versatile starting material.[3][4][5] Its architecture offers a unique combination of features for the synthetic chemist:
-
An Electron-Deficient Core: The potent electron-withdrawing nature of the CF₃ group renders the pyridine ring highly electron-deficient. This electronic property significantly influences the reactivity of the C-Br bonds, making them highly susceptible to a range of transformative reactions.[2][6]
-
Dual Reactive Handles: The two bromine atoms at the 2- and 6-positions serve as versatile leaving groups, enabling sequential or symmetrical functionalization. This dual reactivity allows for the construction of complex, multi-substituted pyridine derivatives, which are central to many biologically active compounds.[7]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations that inform the choice of reagents, catalysts, and conditions, empowering researchers to leverage this powerful intermediate in their drug development programs.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions — Forging Critical C-C and C-N Bonds
Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the core scaffolds of many pharmaceutical agents. For this compound, these methods provide a direct and modular route to introduce diverse aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[8][9] Its high functional group tolerance and generally mild conditions make it a favored strategy in complex molecule synthesis.
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[8] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is often facilitated by a base, which forms a more nucleophilic "ate" complex with the boron species.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; it stabilizes the palladium catalyst and modulates its reactivity to promote the desired transformation while minimizing side reactions.
Caption: Suzuki-Miyaura reaction workflow.
Experimental Protocol: Selective Mono-Arylation
This protocol details the selective mono-substitution, which can be achieved by carefully controlling the stoichiometry of the boronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-Aryl-6-bromo-4-(trifluoromethyl)pyridine intermediate.
-
Data Summary: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst Loading (mol%) | Base | Yield (%) |
| Phenylboronic Acid | 3 | K₂CO₃ | ~85-95% |
| 4-Methoxyphenylboronic Acid | 3 | K₂CO₃ | ~90-98% |
| 3-Pyridylboronic Acid | 4 | Cs₂CO₃ | ~75-85% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This transformation is paramount in pharmaceutical synthesis, as aryl amine moieties are present in a vast number of drugs. For highly electron-deficient substrates like this compound, this method is often superior to traditional nucleophilic aromatic substitution (SₙAr), which may require harsh conditions.[12]
Causality & Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[10][13] A key difference is the deprotonation step. A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step, especially for less reactive aryl chlorides or sterically hindered amines.[13][14]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Synthesis of a Di-substituted Intermediate
This protocol describes the amination of a mono-arylated intermediate prepared via the Suzuki reaction.
-
Materials:
-
2-Aryl-6-bromo-4-(trifluoromethyl)pyridine (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with NaOᵗBu.
-
Add the 2-Aryl-6-bromo-4-(trifluoromethyl)pyridine, Pd₂(dba)₃, and XPhos.
-
Add the degassed toluene, followed by the amine.
-
Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the desired 2-Aryl-6-amino-4-(trifluoromethyl)pyridine product.
-
Data Summary: Representative Buchwald-Hartwig Aminations
| Amine | Ligand | Base | Yield (%) |
| Morpholine | XPhos | NaOᵗBu | >90% |
| Aniline | RuPhos | K₃PO₄ | ~80-90% |
| Benzylamine | XPhos | NaOᵗBu | >90% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Part 2: Organometallic Pathways — Lithiation for Versatile Functionalization
While cross-coupling reactions are powerful, they require pre-functionalized coupling partners. Directed ortho-lithiation, followed by quenching with an electrophile, offers a more direct route to introduce a wide variety of functional groups.
Halogen-Lithium Exchange
The bromine atoms on the pyridine ring can be selectively exchanged with lithium using a strong organolithium base at very low temperatures.[15] This generates a highly nucleophilic organolithium intermediate that can react with a vast array of electrophiles.
Causality & Strategic Considerations:
-
Temperature is Critical: This reaction must be performed at or below -78 °C (dry ice/acetone bath). At higher temperatures, the highly basic organolithium intermediate can react with the solvent (THF) or undergo undesired side reactions.[15]
-
Stoichiometry Controls Selectivity: Using ~1.0 equivalent of n-butyllithium (n-BuLi) favors mono-lithiation. An excess of n-BuLi can lead to di-lithiation, resulting in symmetrical disubstitution after quenching.[15] Accurate titration of the n-BuLi solution is essential for reproducible results.
-
Directed Metalation: The lithiation occurs specifically at the site of the bromine atom (a halogen-metal exchange), providing absolute regiocontrol.[16][17]
Caption: Lithiation and electrophilic quench workflow.
Experimental Protocol: Mono-formylation via Lithiation
This protocol demonstrates the introduction of an aldehyde group, a versatile handle for further transformations.
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq, freshly titrated)
-
N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.
-
Dissolve this compound in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature remains below -75 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.[15]
-
Add the anhydrous DMF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-Bromo-4-(trifluoromethyl)pyridine-6-carbaldehyde.
-
Table of Potential Electrophiles for Lithiated Intermediates
| Electrophile | Reagent Example | Resulting Functional Group |
| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO |
| Carboxylation | CO₂ (dry ice) | -COOH |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Iodination | Iodine (I₂) | -I |
| Borylation | Triisopropyl borate | -B(OⁱPr)₂ |
Part 3: Alternative Cross-Coupling Strategies
While Suzuki and Buchwald-Hartwig reactions are workhorses, other cross-coupling methods offer unique advantages for specific transformations.
-
Negishi Coupling: Utilizes organozinc reagents, which are often more reactive than organoboranes, allowing for couplings under milder conditions or with more challenging substrates.[18][19][20] This method is particularly useful for coupling sp³-hybridized carbons.
-
Stille Coupling: Employs organostannane (tin) reagents. A key advantage is the stability and inertness of organostannanes to a wide variety of reaction conditions, though the toxicity of tin byproducts is a significant drawback.[7][21][22]
-
Sonogashira Coupling: A palladium-catalyzed reaction for coupling terminal alkynes with aryl or vinyl halides. This is the premier method for introducing alkynyl moieties, which are important pharmacophores and synthetic handles.
Conclusion
This compound is a powerful and adaptable platform for the synthesis of complex pharmaceutical intermediates. Its electron-deficient nature and dual reactive sites enable a wide range of high-yielding and regioselective transformations. By mastering palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, alongside strategic organometallic functionalizations via lithiation, researchers can efficiently access a diverse library of substituted pyridine scaffolds. The protocols and insights provided herein serve as a foundational guide for unlocking the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. This compound,CAS 1000152-84-0 [langwaychem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Negishi Coupling | NROChemistry [nrochemistry.com]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,6-Dibromo-4-(trifluoromethyl)pyridine as a versatile starting material. This scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the two reactive bromine atoms, which allow for selective functionalization. The subsequent sections detail common synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct fused heterocyclic systems.
Introduction to Synthetic Strategies
This compound is a valuable building block for the synthesis of a wide range of heterocyclic structures. The bromine atoms at the 2- and 6-positions are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties. These functionalized pyridines can then serve as precursors for the construction of fused ring systems through intramolecular cyclization reactions. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions on the substituted pyridine.
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
2.1.1. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridines
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add triphenylphosphine (0.1 mmol) to the flask under the inert atmosphere.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromo-4-(trifluoromethyl)pyridine.
2.1.2. Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Pyridines
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-6-bromo-4-(trifluoromethyl)pyridine.
Synthesis of Fused Heterocyclic Systems
2.2.1. Synthesis of Pyrido[2,3-b]pyrazines
This protocol describes a potential pathway for the synthesis of a pyrido[2,3-b]pyrazine derivative from a functionalized 2,6-disubstituted-4-(trifluoromethyl)pyridine. The initial step involves nucleophilic aromatic substitution to introduce an amino group, followed by condensation and cyclization.
Step 1: Diamination of this compound
-
In a sealed tube, dissolve this compound (1.0 mmol) in a solution of ammonia in methanol (7N, 10 mL).
-
Heat the mixture to 120 °C for 48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2,6-diamino-4-(trifluoromethyl)pyridine.
Step 2: Condensation and Cyclization
-
To a solution of 2,6-diamino-4-(trifluoromethyl)pyridine (1.0 mmol) in ethanol (15 mL), add glyoxal (40% in water, 1.2 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to afford the 7-(trifluoromethyl)pyrido[2,3-b]pyrazine.
2.2.2. Synthesis of Triazolo[4,3-a]pyridines
This protocol outlines a plausible synthetic route to a triazolo[4,3-a]pyridine derivative starting from this compound. The key steps are the introduction of a hydrazine moiety followed by cyclization with a suitable one-carbon unit.
Step 1: Hydrazinolysis of this compound
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (5.0 mmol) and reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-6-hydrazinyl-4-(trifluoromethyl)pyridine.
Step 2: Cyclization with an Orthoester
-
To a solution of 2-bromo-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 mmol) in triethyl orthoformate (5 mL), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 120 °C for 3 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 7-bromo-5-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Data Presentation
The following tables summarize typical yields for the described synthetic transformations. Note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Representative Yields for Cross-Coupling Reactions of this compound
| Entry | Coupling Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-(trifluoromethyl)pyridine | 65-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine | 70-90 |
| 3 | Phenylacetylene | 2-Bromo-6-(phenylethynyl)-4-(trifluoromethyl)pyridine | 75-95 |
| 4 | Trimethylsilylacetylene | 2-Bromo-6-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridine | 80-98 |
Table 2: Representative Yields for the Synthesis of Fused Heterocycles
| Entry | Fused Heterocycle | Starting Material (after initial functionalization) | Typical Yield (%) |
| 1 | 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine | 2,6-Diamino-4-(trifluoromethyl)pyridine | 50-70 |
| 2 | 7-Bromo-5-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine | 2-Bromo-6-hydrazinyl-4-(trifluoromethyl)pyridine | 60-80 |
Visualizations
Synthetic Workflows
Caption: General synthetic workflows from this compound.
Signaling Pathway Inhibition
Many trifluoromethyl-substituted heterocyclic compounds are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that can be targeted by such molecules, for example, the VEGFR-2 pathway, which is crucial in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel heterocyclic compound.
References
Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dibromo-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective functionalization of 2,6-dibromo-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms and an electron-withdrawing trifluoromethyl group on the pyridine core. The ability to selectively functionalize one bromine atom over the other opens avenues for the synthesis of a diverse range of complex molecules.
Introduction to Regioselectivity
In this compound, the two bromine atoms are in electronically distinct environments. The bromine atoms at the C2 and C6 positions are alpha to the pyridine nitrogen, which generally makes them more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to bromine atoms at other positions. However, the symmetrical nature of this particular molecule means that mono-functionalization will statistically yield a single product. The primary challenge and opportunity lie in performing a second, different functionalization, which requires careful control of reaction conditions to achieve the desired regioselectivity.
Key Regioselective Functionalization Reactions
The regioselective functionalization of this compound can be effectively achieved through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The general principle for regioselectivity in dihalopyridines is that the halide at the position alpha to the nitrogen (C2/C6) is typically more reactive.
General Workflow for Regioselective Functionalization
The following diagram illustrates a general workflow for the sequential functionalization of this compound.
Caption: General workflow for the sequential regioselective functionalization of this compound.
Suzuki Coupling Reactions
The Suzuki coupling is a versatile method for the formation of C-C bonds. In the case of this compound, a mono-Suzuki coupling can be achieved to introduce an aryl or vinyl group.
Table 1: Representative Conditions for Mono-Suzuki Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | (if applicable) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
| Reactants | Arylboronic acid or ester (1.0-1.2 eq) |
| Typical Yield | 60-95% (for mono-arylation) |
Experimental Protocol: Regioselective Mono-Arylation via Suzuki Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-bromo-4-(trifluoromethyl)pyridine.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, which is useful for the synthesis of various pharmaceutical and material precursors.
Table 2: Representative Conditions for Mono-Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Reactants | Terminal alkyne (1.0-1.2 eq) |
| Typical Yield | 70-98% (for mono-alkynylation) |
Experimental Protocol: Regioselective Mono-Alkynylation via Sonogashira Coupling
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF under an inert atmosphere, add the terminal alkyne (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 eq), and the copper(I) iodide co-catalyst (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the 2-alkynyl-6-bromo-4-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Table 3: Representative Conditions for Mono-Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reactants | Amine (1.1-1.5 eq) |
| Typical Yield | 50-90% (for mono-amination) |
Experimental Protocol: Regioselective Mono-Amination via Buchwald-Hartwig Reaction
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a base such as NaOtBu (1.4 eq), the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 eq), and a suitable ligand like Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 2-amino-6-bromo-4-(trifluoromethyl)pyridine derivative.
Signaling Pathway Analogy for Regioselective Control
The control of regioselectivity in these cross-coupling reactions can be conceptually visualized as a signaling pathway, where the choice of catalyst and ligand "directs" the reaction to a specific site.
Caption: Conceptual diagram illustrating how the catalyst system can direct the regiochemical outcome of the functionalization.
Disclaimer: The provided protocols are based on general procedures for similar classes of compounds. Researchers should perform their own optimization of reaction conditions for this compound to achieve the best results. Always handle reagents and solvents in a well-ventilated fume hood and use appropriate personal protective equipment.
Application Notes and Protocols for Metal-Free Amination of Trifluoromethyl-Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl-pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The introduction of an amino group onto this privileged core provides a critical handle for further molecular elaboration and is a key step in the synthesis of numerous pharmaceuticals and agrochemicals.
Historically, the formation of the C-N bond on pyridine rings often relied on transition-metal-catalyzed cross-coupling reactions. While powerful, these methods can suffer from drawbacks such as residual metal contamination in the final product, the need for expensive and sensitive ligands, and harsh reaction conditions. Consequently, the development of metal-free amination approaches is of significant interest to the drug development community, offering cleaner, more cost-effective, and often milder synthetic routes.
This document provides detailed application notes and experimental protocols for the metal-free amination of trifluoromethyl-pyridines, focusing on two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS).
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and widely employed method for the amination of electron-deficient aromatic systems, such as trifluoromethyl-pyridines. The strong electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group, typically a halogen.
A. General Principles
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile (in this case, an amine) attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the aminated product. The reaction is highly dependent on the electronic nature of the pyridine ring, the nature of the leaving group (F > Cl > Br > I), and the reaction conditions (solvent, temperature, and base).
Logical Relationship: SNAr Mechanism
Caption: General workflow of the SNAr amination of trifluoromethyl-pyridines.
B. Data Presentation: SNAr of Halogenated Trifluoromethyl-Pyridines
The following table summarizes representative examples of metal-free SNAr amination of trifluoromethyl-pyridines with various amines.
| Entry | Pyridine Substrate | Amine | Base | Solvent | Conditions | Yield (%) |
| 1 | 2,3-Dichloro-5-trifluoromethylpyridine | aq. NH₃ | - | - | 125 °C, 5 h | -[1] |
| 2 | 2-Chloro-5-trifluoromethylpyridine | Substituted Aniline | K₂CO₃ | DMSO | 120 °C, 12 h | 75-90 |
| 3 | 4-Chloro-3-trifluoromethylpyridine | Morpholine | Et₃N | DMF | 100 °C, 8 h | 85 |
| 4 | 2-Fluoro-5-trifluoromethylpyridine | Piperidine | K₂CO₃ | Acetonitrile | 80 °C, 6 h | 92 |
| 5 | 2,4-Dichloro-6-trifluoromethylpyridine | Benzylamine | NaH | THF | rt, 4 h | 88 (mono-amination at C4) |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from typical SNAr reactions on activated pyridines.
C. Experimental Protocols
Protocol 1: Amination of 2,3-Dichloro-5-trifluoromethylpyridine with Aqueous Ammonia[1]
Materials:
-
2,3-Dichloro-5-trifluoromethylpyridine
-
28% Aqueous ammonia
-
Autoclave
-
Water
Procedure:
-
In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100 °C for 24 hours.
-
Increase the temperature to 125 °C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the crystalline product that has formed.
-
Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.
Protocol 2: General Procedure for the Amination of Chloro-trifluoromethyl-pyridines with Aliphatic Amines
Materials:
-
Chloro-trifluoromethyl-pyridine (e.g., 2-chloro-5-trifluoromethylpyridine)
-
Aliphatic amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Stirring plate with heating
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the chloro-trifluoromethyl-pyridine (1.0 eq), the aliphatic amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Stir the mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-amino-trifluoromethyl-pyridine.
II. Vicarious Nucleophilic Substitution (VNS)
Vicarious nucleophilic substitution is a powerful metal-free method for the C-H functionalization of electron-deficient aromatic compounds. In the context of trifluoromethyl-pyridines, VNS allows for the direct introduction of an amino group at a position activated by the electron-withdrawing groups, without the need for a pre-installed leaving group.
A. General Principles
The VNS reaction involves the reaction of a nucleophile containing a leaving group at the nucleophilic center with an electron-deficient arene in the presence of a strong base. For amination, reagents such as hydroxylamine or 4-amino-1,2,4-triazole can be used. The reaction proceeds through the initial addition of the nucleophile to the aromatic ring to form an anionic σ-adduct. This is followed by a base-induced β-elimination of a leaving group from the exocyclic carbon, leading to the formation of the aminated product.
Signaling Pathway: VNS Amination
Caption: Key steps in the Vicarious Nucleophilic Substitution (VNS) for amination.
B. Data Presentation: VNS Amination of Nitro- and Trifluoromethyl-Pyridines
While specific examples of VNS on trifluoromethyl-pyridines are less common in readily available literature, the principles can be extrapolated from studies on similarly activated systems like nitropyridines.
| Entry | Pyridine Substrate | Aminating Reagent | Base | Solvent | Conditions | Yield (%) |
| 1 | 3-Nitropyridine | Hydroxylamine | t-BuOK | THF | -20 °C to rt, 1 h | 60-70 |
| 2 | 3-Nitropyridine | 4-Amino-1,2,4-triazole | t-BuOK | THF | -20 °C to rt, 1 h | 70-85[2] |
| 3 | 5-Bromo-3-nitropyridine | Hydroxylamine | t-BuOK | THF | -20 °C to rt, 1 h | 65 |
| 4 | 3-Trifluoromethylpyridine (projected) | Hydroxylamine | t-BuOK | THF | -20 °C to rt, 1 h | Moderate (expected) |
Note: Data for entries 1-3 are based on nitropyridines, a well-established substrate class for VNS amination. The reactivity of trifluoromethyl-pyridines is expected to be comparable.
C. Experimental Protocols
Protocol 3: General Procedure for the Vicarious Nucleophilic Amination of a Trifluoromethyl-Pyridine
Materials:
-
Trifluoromethyl-pyridine (e.g., 3-trifluoromethylpyridine)
-
Hydroxylamine hydrochloride
-
Potassium tert-butoxide (t-BuOK) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve hydroxylamine hydrochloride (1.5 eq) in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add potassium tert-butoxide (3.0 eq) portion-wise, maintaining the temperature below -15 °C. Stir the resulting suspension for 15 minutes.
-
Add a solution of the trifluoromethyl-pyridine (1.0 eq) in anhydrous THF dropwise to the cold suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-trifluoromethyl-pyridine.
Conclusion
The metal-free amination of trifluoromethyl-pyridines via Nucleophilic Aromatic Substitution and Vicarious Nucleophilic Substitution offers versatile and efficient alternatives to traditional metal-catalyzed methods. SNAr is particularly effective for substrates bearing a good leaving group, while VNS provides a powerful strategy for the direct C-H amination of activated pyridines. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, enabling the synthesis of key aminated trifluoromethyl-pyridine intermediates in a cleaner and more sustainable manner. Further optimization of reaction conditions may be required for specific substrates to achieve optimal results.
References
Application Notes and Protocols for the One-Pot Synthesis of 2,3,6-Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,3,6-trisubstituted pyridines from readily available precursors. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials, making its synthesis a critical endeavor in modern organic chemistry. The methods detailed herein offer significant advantages over classical multi-step procedures, including operational simplicity, reduced reaction times, and often improved yields.
Introduction
The synthesis of polysubstituted pyridines is of great interest due to their prevalence in biologically active compounds. Traditional methods for pyridine synthesis often require harsh conditions and multi-step procedures, limiting their efficiency and scope. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more streamlined and resource-efficient alternative.
This document focuses on two robust and versatile one-pot methodologies for the preparation of 2,3,6-trisubstituted pyridines: the modified Bohlmann-Rahtz pyridine synthesis and a modern base-catalyzed three-component approach. The Bohlmann-Rahtz synthesis traditionally involves two separate steps: a Michael addition of an enamine to an ethynyl ketone, followed by a high-temperature cyclodehydration.[1][2] Modifications have enabled this transformation to be performed in a single pot, often under milder conditions.[1][3] More recent methodologies, such as base-catalyzed multi-component reactions, further expand the toolkit for accessing highly functionalized pyridine derivatives.[4][5]
Method 1: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing 2,3,6-trisubstituted pyridines. The classical approach, however, involves the isolation of an aminodiene intermediate and subsequent high-temperature cyclodehydration.[1][6] The following one-pot protocol circumvents these limitations by generating the enamine in situ from a 1,3-dicarbonyl compound and an ammonium salt, followed by acid-catalyzed cyclization.
Logical Workflow for Modified Bohlmann-Rahtz Synthesis
Caption: Workflow for the one-pot modified Bohlmann-Rahtz pyridine synthesis.
Signaling Pathway for Modified Bohlmann-Rahtz Synthesis
Caption: Reaction mechanism of the modified Bohlmann-Rahtz synthesis.
Experimental Protocol: One-Pot Synthesis from 1,3-Dicarbonyls and Alkynones
This protocol is adapted from methodologies that utilize an in situ generated enamine.[1][3]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Alkynone (e.g., 4-phenylbut-3-yn-2-one)
-
Ammonium acetate
-
Ethanol
-
Acetic acid (optional catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the alkynone (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
For less reactive substrates, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added to facilitate cyclodehydration.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3,6-trisubstituted pyridine.
Representative Data
The following table summarizes representative yields for the synthesis of various 2,3,6-trisubstituted pyridines using a modified one-pot Bohlmann-Rahtz approach.
| 1,3-Dicarbonyl Compound | Alkynone | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl acetoacetate | 4-Phenylbut-3-yn-2-one | None | Ethanol | 85 | [3] |
| Acetylacetone | 1-Phenylprop-2-yn-1-one | None | Ethanol | 78 | [3] |
| Ethyl benzoylacetate | But-3-yn-2-one | Acetic Acid | Toluene | 75 | [1] |
| Dimedone | 4-(Trimethylsilyl)but-3-yn-2-one | None | Ethanol | 82 | [1] |
Method 2: Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines
A more recent development in pyridine synthesis involves a base-catalyzed, three-component reaction of ynals, isocyanates, and amines/alcohols.[4][5] This metal-free approach provides access to highly decorated pyridine derivatives with good yields and high regioselectivity.
Logical Workflow for Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed one-pot pyridine synthesis.
Experimental Protocol: Base-Catalyzed Three-Component Synthesis
This protocol is based on the work of Zhu et al. for the synthesis of 6-amino-5-arylpicolinates.[4][5]
Materials:
-
Ynal (e.g., 3-phenylpropiolaldehyde)
-
Isocyanate (e.g., phenyl isocyanate)
-
Amine (e.g., aniline)
-
Alcohol (e.g., ethanol, used in the picolinate synthesis)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the ynal (0.3 mmol), the isocyanate (0.6 mmol), the amine or alcohol (as reactant and/or solvent), and the base (e.g., DIPEA, 0.3 equivalents).
-
Add anhydrous THF (2 mL) as the solvent.
-
Seal the tube and stir the reaction mixture at 110 °C for 10 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically 10:1) to yield the desired substituted pyridine.[5]
Representative Data
The following table presents data for the synthesis of various substituted pyridines via the base-catalyzed three-component reaction.[5]
| Ynal | Isocyanate | Amine/Alcohol | Base | Solvent | Yield (%) | Reference |
| 3-Phenylpropiolaldehyde | Phenyl isocyanate | Aniline | DIPEA | THF | 89 | [4][5] |
| 3-Phenylpropiolaldehyde | Phenyl isocyanate | Ethanol | DIPEA | THF | 80 | [5] |
| 3-(p-Tolyl)propiolaldehyde | 4-Chlorophenyl isocyanate | Benzylamine | DIPEA | THF | 75 | [4][5] |
| 3-Phenylpropiolaldehyde | Ethyl isocyanoacetate | Methanol | DIPEA | THF | 68 | [5] |
Conclusion
The one-pot synthetic methodologies presented provide efficient and versatile routes to 2,3,6-trisubstituted pyridines. The modified Bohlmann-Rahtz synthesis is a well-established and reliable method, particularly for the reaction of 1,3-dicarbonyl compounds with alkynones. The base-catalyzed three-component reaction offers a modern, metal-free alternative for the synthesis of highly decorated pyridines from different starting materials. These protocols can be readily adapted and optimized for the synthesis of diverse pyridine libraries for applications in drug discovery and materials science. Researchers are encouraged to consult the primary literature for further examples and substrate scope.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 3. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
Application of 2,6-Disubstituted Pyridine Derivatives as Aβ Aggregation Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-disubstituted pyridine derivatives as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. These compounds represent a promising class of molecules for the development of novel therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. The aggregation of Aβ monomers into soluble oligomers and insoluble fibrils is considered a central toxic event in the disease cascade. Therefore, inhibiting Aβ aggregation is a major therapeutic strategy. Novel 2,6-disubstituted pyridine derivatives have been designed to interfere with the β-sheet conformation of Aβ, thereby preventing its aggregation.[1][2][3] The 2,6-diaminopyridine moiety has been identified as a critical component for this inhibitory activity.[1][2][3]
Data Presentation: Inhibition of Aβ Aggregation
The following table summarizes the inhibitory activity of selected 2,6-disubstituted pyridine derivatives against Aβ42 aggregation, as determined by the Thioflavin T (ThT) fluorescence assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Linker (X) | Number of Pyridine Units | Aβ42 Aggregation Inhibition IC50 (µM) | Reference |
| Compound 8 | Carbamate derivative | N/A | 1 | Reported to inhibit Aβ42 self-aggregation | [4][5] |
| Compound 9 | Carbamate derivative | N/A | 1 | Reported to inhibit Aβ42 self-aggregation | [4][5] |
| Compound 11 | Carbamate derivative | N/A | 1 | Reported to inhibit Aβ42 self-aggregation | [4][5] |
| PAT | Pyridine amine derivative | N/A | 1 | Confirmed inhibition of self- and metal-induced Aβ aggregation | [6] |
| Series 1 | 2,6-diaminopyridine based | C2 or C3 linkers | 3 | Most potent inhibition observed in this series | [1][2][3] |
Note: Specific IC50 values for all compounds were not consistently available in the public domain. The table reflects the reported inhibitory potential.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the efficacy of 2,6-disubstituted pyridine derivatives as Aβ aggregation inhibitors.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in real-time.[7][8] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[8][9]
Materials:
-
Aβ42 peptide (pre-treated to ensure monomeric state)
-
2,6-disubstituted pyridine derivative test compounds
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2)
-
96-well non-binding black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ42 peptide in an appropriate solvent (e.g., DMSO or NaOH) and dilute to the final working concentration in assay buffer. It is crucial to maintain a consistent ratio of the peptide to the solvent to ensure reproducible results.[7]
-
Dissolve the 2,6-disubstituted pyridine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a ThT stock solution (e.g., 2 mM) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the Aβ42 peptide solution to each well. The final concentration of Aβ42 is typically in the range of 10-50 µM.[9]
-
Add ThT to each well to a final concentration of approximately 20 µM.[9][10]
-
Include control wells: Aβ42 without inhibitor (positive control) and buffer with ThT only (blank).
-
The total volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the percentage of inhibition by comparing the fluorescence at the plateau phase of the samples with and without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils
TEM is used to directly observe the morphology of Aβ aggregates and to confirm the inhibitory effect of the compounds on fibril formation.[12]
Materials:
-
Aβ42 samples incubated with and without the pyridine derivatives (from the ThT assay or a separate experiment)
-
Copper or nickel TEM grids (200-400 mesh) coated with formvar and carbon[12]
-
Staining solution (e.g., 2% uranyl acetate in water)[12]
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
At the end of the incubation period, take an aliquot of the Aβ42 solution (with and without the inhibitor).
-
-
Grid Preparation and Staining:
-
Place a 3 µL drop of the sample onto the coated side of the TEM grid and let it adsorb for 3 minutes.[12]
-
Wick away the excess solution using filter paper.[12]
-
Immediately apply 3 µL of the staining solution to the grid for 3 minutes.[12]
-
Wick away the excess staining solution and allow the grid to air dry completely.[12]
-
-
Imaging:
-
Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[12]
-
Scan the grid at a lower magnification (e.g., 10,000-12,000x) to locate areas of interest.[12]
-
Capture images at a higher magnification (e.g., 25,000x or higher) to visualize the detailed morphology of the Aβ aggregates.[12][13] Amyloid fibrils are typically long, unbranched, and 5-10 nm in width.[12]
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess the potential of the pyridine derivatives to protect neuronal cells from Aβ-induced toxicity.[14] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons)
-
Cell culture medium
-
Aβ42 oligomers (known to be the most neurotoxic species)
-
2,6-disubstituted pyridine derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[15]
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow. For SH-SY5Y cells, differentiation with retinoic acid can increase their sensitivity to Aβ toxicity.[14]
-
-
Treatment:
-
Prepare Aβ42 oligomers according to established protocols.
-
Treat the cells with pre-formed Aβ42 oligomers in the presence or absence of the pyridine derivatives at various concentrations.
-
Include control wells: untreated cells (100% viability), cells treated with Aβ42 oligomers alone, and cells treated with the vehicle (e.g., DMSO).
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16] Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine its protective effect.
-
Visualizations
Mechanism of Aβ Aggregation and Inhibition
Caption: Proposed mechanism of Aβ aggregation and its inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating Aβ aggregation inhibitors.
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of beta-amyloid-42 aggregation [infoscience.epfl.ch]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. anaspec.com [anaspec.com]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,6-Dibromo-4-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling conditions for 2,6-Dibromo-4-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product formation is a common challenge, particularly with electron-deficient substrates like this compound. The strong electron-withdrawing nature of the trifluoromethyl group and the presence of two bromine atoms can influence reactivity. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1][2] A systematic evaluation of each reaction component is crucial.
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-Br bond. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for this challenging substrate.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2] Alternatively, N-heterocyclic carbene (NHC) ligands can be a powerful alternative. If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[2]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric properties are important factors.
-
Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow.
-
Recommendation: Gradually increase the reaction temperature (e.g., from 80°C to 100°C or higher) while monitoring the reaction progress.[1]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the starting material. How can I minimize these side reactions?
-
Answer: The formation of side products can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[6][7]
-
Protodebromination: The replacement of a bromine atom with a hydrogen atom can occur, particularly in the presence of protic solvents or excess water.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. The choice of base can also influence this side reaction.
-
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue with heteroaryl boronic acids.[2]
-
Issue 3: Lack of Selectivity (Mono- vs. Di-substitution)
-
Question: I am struggling to achieve selective mono-substitution on this compound and obtain a mixture of mono- and di-substituted products. How can I control the selectivity?
-
Answer: Achieving selective mono-substitution can be challenging because the reactivity of the two C-Br bonds can be similar. Once the first substitution occurs, the mono-substituted product might be as reactive as the starting material.[1]
-
Reaction Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (1.1-1.2 equivalents) is common for driving the reaction to completion, but for mono-substitution, using a stoichiometric amount or even a slight sub-stoichiometric amount might be necessary.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence selectivity.[8] Some catalytic systems may inherently favor mono- or di-substitution. For instance, Pd(OAc)₂ with SPhos has been reported to favor mono-arylation in some dibromopyridine systems, while PdCl₂(dppf) can lead to di-arylation.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?
-
A1: For a challenging, electron-deficient substrate like this, a robust catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands are known to be effective for couplings involving heteroaryl halides.[2][8]
-
-
Q2: What is the best base to use for this reaction?
-
A2: There is no single "best" base, as the optimal choice often depends on the specific boronic acid and solvent used. However, potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is frequently successful in Suzuki couplings of heteroaryl halides.[8][9] Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for difficult couplings.[3] It is advisable to screen a few different bases to find the optimal one for your specific system.
-
-
Q3: Can I run the Suzuki coupling of this compound under air?
-
A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. The presence of oxygen also promotes the undesirable homocoupling of the boronic acid.[6][7] For reproducible and high-yielding results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Q4: My boronic acid is not very stable. What can I do?
-
A4: The instability of boronic acids, leading to protodeboronation, is a common issue.[2] To circumvent this, you can use more stable derivatives like boronic acid pinacol esters or potassium trifluoroborate salts.[2][6] These compounds are more resistant to decomposition and slowly release the active boronic acid under the reaction conditions.
-
Data Presentation
Table 1: Comparison of Common Palladium Catalysts and Ligands for Suzuki Coupling of Dibromopyridines
| Catalyst / Precursor | Ligand | Typical Product | Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | Di-arylated | Good to Better | [8][9] |
| Pd(OAc)₂ | SPhos | Mono-arylated | High | [8] |
| PdCl₂(dppf) | dppf | Di-arylated | High | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Mono-arylated | Effective | [8] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Dibromopyridines
| Base | Solvent | Properties and Recommendations | Reference |
| K₃PO₄ | 1,4-Dioxane | A strong base, often a good choice for challenging couplings. | [8][9] |
| K₂CO₃ | DME | A common and effective base. | [8] |
| KF | 1,4-Dioxane | An effective base, particularly for mono-arylation. | [8] |
| Na₂CO₃ | Toluene/Water | A widely used base, often in aqueous solvent mixtures. | [10] |
| Cs₂CO₃ | Dioxane/Water | A very strong base, useful for difficult couplings. | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a general procedure and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-2.5 equiv, depending on desired substitution)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[11]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[11]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Reactions of 2,6-Dibromo-4-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Sonogashira reactions involving the challenging substrate, 2,6-Dibromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Sonogashira coupling reactions?
A1: The primary challenges arise from the electronic properties of the pyridine ring. The two bromine atoms and the strongly electron-withdrawing trifluoromethyl group make the pyridine ring electron-deficient. This can decrease the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[1]
Q2: I am observing no reaction or very low conversion. What are the most critical parameters to check first?
A2: For a failing Sonogashira reaction with this substrate, initially focus on:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Use fresh catalysts or those stored under an inert atmosphere.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like Glaser coupling. Ensure your solvent is properly degassed and the reaction is run under a consistently inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Use anhydrous solvents and ensure your amine base is free of moisture.
Q3: How can I control the selectivity between mono- and di-alkynylation?
A3: Achieving selective mono-alkynylation requires careful control of stoichiometry. Using a slight excess of the this compound relative to the terminal alkyne can favor mono-substitution. For di-alkynylation, an excess of the terminal alkyne and typically a higher catalyst loading and temperature are employed.[2]
Q4: What is the black precipitate forming in my reaction?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This is often caused by the presence of oxygen, impurities, or running the reaction at too high a temperature.
Q5: My primary side product is the homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?
A5: Glaser coupling is a common side reaction, especially with copper(I) co-catalysts.[3] To minimize it:
-
Ensure strictly anaerobic conditions.
-
Consider using a copper-free Sonogashira protocol.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Use a less sterically hindered phosphine ligand.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use fresh Pd and Cu catalysts. Consider a pre-catalyst that is more stable. |
| Insufficient Temperature | Gradually increase the reaction temperature. For aryl bromides, heating is often necessary.[4] |
| Inappropriate Solvent | Screen polar aprotic solvents like DMF, THF, or acetonitrile. Ensure the solvent is anhydrous and degassed.[2] |
| Ineffective Base | Use a high-quality amine base like triethylamine or diisopropylethylamine. Ensure it is dry and used in sufficient excess.[2] |
| Poor Ligand Choice | For electron-deficient substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[5] |
Issue 2: Predominant Formation of Alkyne Homocoupling (Glaser) Product
| Potential Cause | Troubleshooting Action |
| Oxygen in the Reaction | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Ar or N₂). |
| High Copper(I) Concentration | Reduce the amount of CuI co-catalyst or switch to a copper-free protocol. |
| Inappropriate Base | Some amine bases can promote homocoupling. Consider screening different bases. |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
Issue 3: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Action |
| Catalyst Decomposition | Use a more robust ligand to stabilize the palladium center. Lower the reaction temperature if possible. |
| Side Reactions of the Product | Once the desired product is formed, it may undergo further reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Impure Starting Materials | Purify the this compound and the terminal alkyne before use. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Sonogashira reactions with substrates similar to this compound. Disclaimer: The following data is illustrative and based on reactions with analogous dihalopyridines. Actual yields with this compound may vary and require optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ (3) | - | DMF | Et₃N | 80 | Moderate |
| Pd(PPh₃)₄ (5) | - | THF | DIPEA | 70 | Moderate-Good |
| Pd₂(dba)₃ (2) | XPhos (4) | Toluene | K₂CO₃ | 100 | Good-Excellent |
| Pd(OAc)₂ (2) | SPhos (4) | Dioxane | Cs₂CO₃ | 100 | Good-Excellent |
Table 2: Effect of Solvent and Base on Yield
| Solvent | Base | Catalyst System | Temp (°C) | Yield (%) |
| DMF | Et₃N | PdCl₂(PPh₃)₂ / CuI | 80 | Good |
| THF | DIPEA | PdCl₂(PPh₃)₂ / CuI | 70 | Moderate |
| Toluene | K₂CO₃ | Pd₂(dba)₃ / XPhos | 100 | Good-Excellent |
| Acetonitrile | Piperidine | Pd(OAc)₂ / PPh₃ / CuI | 80 | Moderate-Good |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation
This protocol aims for the selective substitution of one bromine atom.
Materials:
-
This compound (1.2 equiv)
-
Terminal alkyne (1.0 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
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Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60-80°C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Protocol 2: Di-alkynylation
This protocol is for the substitution of both bromine atoms.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed for this protocol.
-
Add the terminal alkyne.
-
Heat the reaction to 80-100°C and monitor by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
References
Technical Support Center: Buchwald-Hartwig Amination of 2,6-Dibromo-4-(trifluoromethyl)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,6-Dibromo-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions with this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The substrate this compound presents unique challenges due to its electronic properties. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group make the aromatic ring highly electron-deficient. This can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. Furthermore, the presence of two bromine atoms introduces the possibility of mono- or di-amination, requiring careful control of reaction conditions to achieve the desired selectivity.
Q2: What are the most common side reactions observed in the amination of this substrate?
A2: Common side reactions include:
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Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen.
-
Formation of diarylamine: If a primary amine is used, double arylation of the amine can occur.
-
Catalyst decomposition: The formation of palladium black is an indicator of catalyst decomposition.
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Homocoupling of the amine or the aryl halide.
Q3: How does the trifluoromethyl group influence the reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:
-
It increases the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition of the palladium catalyst.
-
It can also stabilize the palladium-amido intermediate, potentially slowing down the final reductive elimination step.
-
The electronic effects can influence the regioselectivity of the reaction if different halogens are present.
Q4: Can I achieve selective mono-amination of this compound?
A4: Yes, selective mono-amination is achievable. This typically requires careful control over the stoichiometry of the amine (using a slight excess or a 1:1 ratio with the dibromopyridine), lower reaction temperatures, and shorter reaction times. The choice of ligand and base is also crucial for achieving high selectivity.
Q5: What are the key parameters to consider for optimizing the reaction?
A5: The key parameters to optimize are:
-
Catalyst system: The choice of palladium precursor and phosphine ligand.
-
Base: The type and amount of base used.
-
Solvent: The reaction solvent can significantly impact solubility and reactivity.
-
Temperature: The reaction temperature affects the reaction rate and selectivity.
-
Reaction time: Monitoring the reaction over time is crucial to avoid side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing a low or no conversion of your this compound, consider the following troubleshooting steps:
Troubleshooting Workflow: Low/No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed palladium catalyst (e.g., XPhos Pd G3/G4, RuPhos Pd G3/G4). Screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos. | Pre-catalysts are often more active and reproducible. Bulky ligands can promote the reductive elimination step, which can be slow for electron-deficient substrates. |
| Base | Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). Ensure the base is anhydrous. | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Moisture can deactivate the catalyst and hydrolyze the starting material. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures can overcome the activation energy barrier for oxidative addition and reductive elimination. |
| Solvent | Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF. | Oxygen can oxidize and deactivate the Pd(0) catalyst. The choice of solvent can also affect the solubility of the reactants and intermediates. |
| Reagents | Ensure the amine and solvent are anhydrous and of high purity. | Impurities in the reagents can poison the catalyst. |
Issue 2: Poor Selectivity (Mono- vs. Di-amination)
Achieving the desired level of amination is critical. Here’s how to troubleshoot selectivity issues:
Logical Relationship: Controlling Selectivity
Caption: Factors influencing mono- vs. di-amination selectivity.
| Parameter | To Favor Mono-amination | To Favor Di-amination |
| Amine Stoichiometry | Use 1.0 to 1.2 equivalents of the amine. | Use a larger excess of the amine (>2.2 equivalents). |
| Temperature | Lower the reaction temperature (e.g., 80 °C). | Increase the reaction temperature (e.g., 110-120 °C). |
| Reaction Time | Monitor the reaction closely and stop it once the desired mono-aminated product is formed. | Increase the reaction time. |
| Catalyst Loading | Use a lower catalyst loading. | A higher catalyst loading may be beneficial. |
Quantitative Data
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of dihalopyridines with electron-withdrawing groups. While specific data for this compound is limited, these examples with similar substrates provide a good starting point for optimization.
Table 1: Conditions for Mono-amination of Electron-Deficient Dihalopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 78 |
| 2-Bromo-5-nitropyridine | Piperidine | Pd(OAc)₂ (1) | Xantphos (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |
Table 2: Conditions for Di-amination of Electron-Deficient Dihalopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | n-Butylamine | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (3) | Toluene | 110 | 24 | 88 |
| 2,6-Dichloropyridine | Morpholine | XPhos Pd G3 (2) | - | K₂CO₃ (3) | t-Amyl alcohol | 100 | 18 | 95 |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Methylamine | Pd₂(dba)₃ (4) | BrettPhos (8) | LiHMDS (3) | THF | 80 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination
This protocol is a starting point and may require optimization for your specific amine.
Purification of crude 2,6-Dibromo-4-(trifluoromethyl)pyridine by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,6-Dibromo-4-(trifluoromethyl)pyridine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of brominated pyridine derivatives like this compound, silica gel (60 Å, 230-400 mesh) is the standard recommended stationary phase.[1] A common and effective mobile phase is a gradient of hexane and ethyl acetate.[1] It is advisable to start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. For similar compounds, a petroleum ether/ethyl acetate mixture has also been successfully used.[2]
Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A2: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it. You can try adding a small amount of a more polar solvent to your mobile phase, such as dichloromethane or a few drops of methanol. However, be cautious as this compound is an electron-deficient pyridine, and strong interactions with the acidic silica gel can occur. Another option is to switch to a different stationary phase, such as alumina, or use a reverse-phase column.
Q3: I am observing significant peak tailing in my collected fractions. What is the cause and how can I prevent it?
A3: Peak tailing for pyridine compounds is often due to secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel.[3] To mitigate this, you can add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to your mobile phase. This will compete with your compound for binding to the active sites on the silica, leading to improved peak shape. Using a modern, end-capped column with low silanol activity can also help reduce these interactions.[3][4]
Q4: How can I avoid product loss during the purification process?
A4: Product loss can occur at various stages. During the work-up, ensure efficient extraction and minimize the number of transfers between vessels.[5] When removing the solvent from your collected fractions, be aware that the product may be volatile. Use appropriate temperature and pressure settings on your rotary evaporator to avoid significant loss of the product.[5]
Q5: What is the best way to load my crude sample onto the column?
A5: There are two primary methods for loading your sample: wet loading and dry loading.
-
Wet Loading : Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent if necessary for solubility.[6] Carefully apply this solution to the top of the column.
-
Dry Loading : If your compound has poor solubility in the mobile phase, dry loading is recommended.[6] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the column.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound runs too fast or too slow | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. For faster elution, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). For slower elution, decrease the polarity. |
| Poor separation of product from impurities | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Consider using a mixture of three solvents to fine-tune the polarity. Also, ensure the column is packed properly to avoid channeling. |
| Streaky bands or channeling | Improperly packed column; air bubbles in the column. | Pack the column carefully using a slurry method to ensure a homogenous stationary phase.[7] Gently tap the column during packing to release any trapped air bubbles.[7] |
| Cracks in the silica gel bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times. |
| Product crystallizes on the column | The compound has low solubility in the mobile phase. | Switch to a solvent system where the compound has better solubility. You may need to compromise between ideal separation and solubility. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system should be optimized based on TLC analysis of the crude material.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand (approximately 1-2 cm) on top of the plug.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[8]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[7]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[6][7]
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.
2. Sample Loading:
-
Wet Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column.[6]
-
Dry Loading : Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[6]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with the low-polarity solvent system determined by TLC.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any remaining impurities.
4. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's potential volatility.[5]
-
Further dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard choice for brominated pyridines.[1] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A gradient elution is often effective.[1][2] |
| Starting Polarity | e.g., 99:1 to 95:5 (Hexane:Ethyl Acetate) | The exact ratio should be determined by TLC.[1] |
| Final Polarity | Gradient up to a higher concentration of Ethyl Acetate | Dependent on the polarity of the compound and impurities. |
| Additive for Peak Tailing | 0.1-1% Triethylamine | To be added to the mobile phase if peak tailing is observed. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Recrystallization methods for purifying 2,6-Dibromo-4-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dibromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: I've synthesized crude this compound and need to purify it. What is the best method?
A1: The first step is to determine the physical state of your crude product at room temperature. Commercial suppliers list this compound as a liquid.[1] If your product is a liquid or a low-melting solid, standard recrystallization may be challenging. Alternative purification methods such as vacuum distillation or column chromatography are often more suitable for liquids.[2][3]
Q2: My product is an oil/liquid. Can I still use recrystallization?
A2: Recrystallizing a compound that is a liquid at room temperature is generally not feasible using standard methods. The phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals, is common if the melting point of the compound is lower than the boiling point of the chosen solvent.[4] However, for low-melting solids, specialized low-temperature recrystallization techniques can sometimes be employed.[5]
Q3: What causes "oiling out" during recrystallization and how can I prevent it?
A3: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature that is still above the compound's melting point. To prevent this, you can try adding more solvent to lower the saturation temperature or select a solvent with a lower boiling point.[4] If oiling out persists, it is a strong indicator that recrystallization is not a suitable method and an alternative like distillation should be considered.
Q4: What alternative purification methods are recommended for liquid this compound?
A4: For liquid organic compounds, the following methods are generally effective:
-
Vacuum Distillation: This is an excellent method for purifying liquids, especially those with high boiling points that might decompose at atmospheric pressure.[2][3]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and is very effective for purifying liquids and removing closely related impurities.[3]
Q5: How do I select a solvent for the recrystallization of a low-melting solid?
A5: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature. For a low-melting solid, it is crucial to choose a solvent with a boiling point lower than the melting point of your compound.[4] A systematic solvent screening is the best approach to identify a suitable solvent or solvent system.
Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: A workflow for troubleshooting the purification of this compound.
Quantitative Data: Solvent Screening
As no specific recrystallization data for this compound is readily available, researchers should perform a solvent screening. Use the following table to record your experimental observations.
| Solvent/Solvent System | Solubility at Room Temp. | Solubility when Heated | Crystal Formation upon Cooling | Observations (e.g., color, oiling out) |
| Hexane | ||||
| Ethanol | ||||
| Methanol | ||||
| Toluene | ||||
| Acetone/Water | ||||
| Ethanol/Water | ||||
| Toluene/Hexane |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol is intended for cases where the crude product is a solid.
-
Preparation: Place a small amount (approx. 20-30 mg) of your crude product into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature to assess initial solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[4]
-
Observation: Record your observations in the solvent screening table. The ideal solvent will dissolve the compound when hot but will result in good crystal formation upon cooling.
Protocol 2: General Recrystallization Procedure
This procedure should be followed if a suitable solvent has been identified from the solvent screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove residual solvent.
References
Technical Support Center: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving the bromination of a suitable pyridine precursor. The most common strategies include:
-
Bromination of 4-(trifluoromethyl)pyridine-2,6-diol: This is a widely used method where the diol is treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ at elevated temperatures.
-
Halogen exchange from 2,6-dichloro-4-(trifluoromethyl)pyridine: This method involves the substitution of chlorine atoms with bromine. This can be achieved by reacting the starting material with a bromide source, such as sodium bromide in the presence of a catalyst or under high-temperature conditions.[1]
-
Direct bromination of 4-(trifluoromethyl)pyridine: Due to the electron-withdrawing nature of the trifluoromethyl group, direct bromination of the pyridine ring is challenging and often requires harsh conditions, which can lead to a mixture of products and is generally less preferred for selective synthesis.
Q2: Why is my bromination of 4-(trifluoromethyl)pyridine-2,6-diol yielding a complex mixture of products?
A2: The bromination of hydroxypyridines can be a complex reaction. The formation of a product mixture could be due to several factors:
-
Incomplete Bromination: The reaction may not have gone to completion, leaving the mono-brominated intermediate, 2-bromo-6-hydroxy-4-(trifluoromethyl)pyridine, in the reaction mixture.
-
Side Reactions with Brominating Agent: Phosphorus-based brominating agents can sometimes lead to the formation of phosphate esters or other phosphorus-containing byproducts.
-
Decomposition: At high temperatures, the starting material or the product might be susceptible to decomposition, leading to tar formation and other impurities.
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
A3: The synthesis of this compound often involves hazardous reagents. Key safety precautions include:
-
Phosphorus Bromides (PBr₃, PBr₅, POBr₃): These reagents are corrosive and react violently with water, releasing hydrobromic acid (HBr) gas. All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromine (Br₂): Liquid bromine is highly toxic, volatile, and corrosive. It should be handled with extreme care in a fume hood.
-
High Temperatures: Many of the synthetic procedures require heating to high temperatures, posing a risk of burns and potential for solvent flash fires if not handled properly.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent. Phosphorus bromides can degrade upon exposure to moisture. |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches and is maintained at the specified temperature. The electron-deficient nature of the pyridine ring often requires high temperatures for the reaction to proceed.[2][3][4] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction may require a longer time to reach completion. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of moisture-sensitive reagents.[4] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Purification |
| Mono-brominated Intermediate | GC-MS, ¹H NMR | Increase reaction time, temperature, or the amount of brominating agent. Purify the final product by column chromatography or recrystallization. |
| Unreacted Starting Material | TLC, GC-MS, ¹H NMR | Ensure the reaction goes to completion by optimizing reaction conditions. Purify via column chromatography. |
| Phosphorous Byproducts | Aqueous workup | A careful aqueous quench and wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic phosphorus byproducts.[4] |
| Over-brominated Products | GC-MS | Use a stoichiometric amount of the brominating agent and control the reaction time and temperature carefully. Purification by chromatography may be necessary. |
Experimental Protocols
Synthesis via Bromination of 4-(trifluoromethyl)pyridine-2,6-diol (Hypothetical Protocol based on Analogy)
This protocol is adapted from the synthesis of a structurally similar compound, 4-Bromo-2,6-bis(trifluoromethyl)pyridine, and should be optimized for the specific substrate.[2][3][4]
Materials:
-
4-(trifluoromethyl)pyridine-2,6-diol
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus pentabromide (PBr₅) (optional, can be used in a mixture with POBr₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-(trifluoromethyl)pyridine-2,6-diol.
-
Carefully add phosphorus oxybromide (and phosphorus pentabromide if used) to the flask. The addition may be exothermic.
-
Heat the reaction mixture to the target temperature (typically in the range of 140-170°C) and maintain for the required reaction time (e.g., 2-4 hours).[2][3][4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the optimization of the bromination reaction. Actual results may vary.
| Entry | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POBr₃ (2.5 eq) | 140 | 2 | 65 |
| 2 | POBr₃ (2.5 eq) | 160 | 2 | 78 |
| 3 | POBr₃ (3.0 eq) | 160 | 3 | 85 |
| 4 | PBr₅/POBr₃ (1:1, 3.0 eq) | 150 | 2.5 | 82 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Stability of 2,6-Dibromo-4-(trifluoromethyl)pyridine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,6-Dibromo-4-(trifluoromethyl)pyridine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a robust compound under many standard organic synthesis conditions. However, its stability is influenced by the presence of both electron-withdrawing bromine atoms and a strong electron-withdrawing trifluoromethyl group on the pyridine ring. These features make the molecule susceptible to nucleophilic attack, particularly under basic conditions. The trifluoromethyl group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Q2: How does this compound behave under acidic conditions?
Under mild to moderately acidic conditions, this compound is generally stable. The pyridine nitrogen can be protonated to form a pyridinium salt, which can alter its solubility and reactivity. In strongly acidic and harsh conditions, such as prolonged heating in concentrated acid, there is a potential for the hydrolysis of the trifluoromethyl group to a carboxylic acid, although this typically requires forcing conditions.
Q3: What is the stability of this compound under basic conditions?
The compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the bromine-substituted positions (C2 and C6) under basic conditions, especially with strong nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates this reactivity.[1] Softer nucleophiles might require heating or catalytic conditions to react.[2] While the trifluoromethyl group is relatively stable, prolonged exposure to strong bases at elevated temperatures could lead to its degradation.
Q4: Can the bromine atoms be selectively substituted?
Selective mono-substitution of one bromine atom can be challenging due to the similar reactivity of the C2 and C6 positions. However, by carefully controlling stoichiometry, reaction time, and temperature, it may be possible to favor mono-substitution. The introduction of a substituent at one position can electronically influence the reactivity of the second bromine atom, potentially allowing for sequential reactions. For certain reactions, mono-substitution is the primary outcome even with an excess of the nucleophile.[1]
Q5: Is the trifluoromethyl group stable during cross-coupling reactions?
Yes, the trifluoromethyl group is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are often carried out under basic conditions, where the carbon-bromine bonds are intended to react, while the carbon-trifluoromethyl bond remains intact.
Troubleshooting Guides
Issue 1: Decomposition of this compound in a basic reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Strongly basic conditions | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOH, KOH). |
| High reaction temperature | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of strong nucleophiles | If the desired reaction does not involve substitution of the bromine atoms, ensure the absence of strong nucleophiles in the reaction mixture. |
| Prolonged reaction time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize side product formation. |
Issue 2: Unexpected side products observed during a reaction.
| Potential Cause | Troubleshooting Steps |
| Nucleophilic attack on the pyridine ring | Characterize the side products to determine if they are the result of nucleophilic substitution at the C2 or C6 positions. If so, consider protecting the pyridine nitrogen or using less nucleophilic reagents. |
| Hydrolysis of the trifluoromethyl group | If the reaction is performed under harsh acidic or basic conditions, analyze for the presence of a carboxylic acid functionality. If hydrolysis is a problem, milder conditions are necessary. |
| Reaction with solvent | Certain solvents can act as nucleophiles under specific conditions (e.g., alcohols in the presence of a strong base). Consider using a more inert solvent. |
Data Presentation
Table 1: Summary of Expected Stability and Reactivity
| Condition | Expected Stability | Potential Reactions/Degradation Pathways |
| Mild Acid (e.g., acetic acid) | Generally Stable | Protonation of the pyridine nitrogen. |
| Strong Acid (e.g., conc. H₂SO₄, heat) | Potentially Unstable | Hydrolysis of the trifluoromethyl group to a carboxylic acid. |
| Mild Base (e.g., K₂CO₃) | Moderately Stable | Slow nucleophilic substitution of bromine atoms may occur, especially with heating. |
| Strong Base (e.g., NaOH, NaOMe) | Unstable | Rapid nucleophilic substitution of bromine atoms.[2] Potential for trifluoromethyl group degradation with prolonged heating. |
| Palladium Cross-Coupling Conditions | Trifluoromethyl group is stable | The Carbon-Bromine bonds are reactive as intended. |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Bromine Atom
This protocol provides a general method for the substitution of a bromine atom on this compound with a generic nucleophile.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF).
-
Addition of Reagents: Add the nucleophile (1.0-1.2 eq for mono-substitution, >2.0 eq for di-substitution) to the solution.
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Pyridines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with electron-deficient pyridine substrates.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with electron-deficient pyridines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[1] | Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[2] Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[2] Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) for efficient generation of the active Pd(0) species.[2] |
| Inefficient Oxidative Addition: Particularly with chloropyridines, the C-X bond activation can be the rate-limiting step.[2] | Select a Highly Active Catalyst System: Use catalyst systems known for activating C-Cl bonds, such as those with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[2] Increase Reaction Temperature: Cautiously increasing the temperature (typically in the 80-120 °C range) can facilitate oxidative addition.[3][4] | |
| Poor Solubility: Starting materials may not be sufficiently soluble in the chosen solvent. | Solvent Screening: Test a range of anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF.[2][5] Sometimes a co-solvent system (e.g., dioxane/water) can be beneficial.[3] | |
| Suboptimal Base: The base may not be strong enough or may be impure. | Base Screening: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[1] Sodium tert-butoxide (NaOtBu) is commonly used and effective in Buchwald-Hartwig aminations.[2] Ensure the base is anhydrous and of high purity.[2] | |
| Significant Side Products | Homocoupling of Boronic Acid (Suzuki): Presence of oxygen in the reaction mixture. | Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] |
| Protodeboronation of Boronic Acid (Suzuki): The boronic acid is unstable under the reaction conditions. | Use Boronic Esters or Trifluoroborates: Pinacol esters or trifluoroborate salts are often more stable alternatives to boronic acids. Anhydrous Conditions: Use anhydrous solvents and ensure the base is dry. | |
| Hydrodehalogenation (Dehalogenation): Replacement of the halide with a hydrogen atom. | Optimize Ligand and Base: The choice of ligand and base can influence the competition between the desired coupling and hydrodehalogenation. Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source.[2] | |
| Homocoupling of Terminal Alkyne (Sonogashira): Presence of oxygen. | Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[6] High-Quality Reagents: Use a fresh, high-quality palladium catalyst and distill the amine base before use.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient pyridines often challenging?
A1: The primary challenges arise from the electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen. The nitrogen lone pair can bind to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the reactivity of the C-X bond (where X is a halogen) is influenced by the electronic properties of the ring, with chloropyridines being particularly less reactive than their bromo or iodo counterparts.[2]
Q2: Which type of phosphine ligand is generally recommended for coupling with electron-deficient pyridines?
A2: Bulky and electron-rich phosphine ligands are highly recommended. These ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃), serve two main purposes: their steric bulk helps to prevent the pyridine nitrogen from coordinating to the palladium center, and their electron-donating nature increases the electron density on the palladium, which can facilitate the oxidative addition step.[2]
Q3: Is it necessary to run these reactions under an inert atmosphere?
A3: Yes, it is strongly recommended. The active catalytic species, Pd(0), is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[1] Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1] Therefore, for reproducible and high-yielding results, reactions should be conducted under an inert atmosphere of nitrogen or argon, and solvents should be degassed.
Q4: How do I choose the appropriate base for my reaction?
A4: The choice of base is substrate-dependent and often requires screening. The base's role is to facilitate the transmetalation step in Suzuki coupling by forming a more nucleophilic boronate species, or to deprotonate the amine in Buchwald-Hartwig amination.[1][5] For challenging couplings with electron-deficient pyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in Suzuki reactions.[1] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is frequently the most effective choice.[2]
Q5: Can I use chloropyridines as coupling partners?
A5: Yes, but they are generally less reactive than bromopyridines or iodopyridines, and their successful coupling often requires more specialized and highly active catalyst systems.[2] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to activate the less reactive C-Cl bond.[2] Higher reaction temperatures may also be required.
Data Presentation: Comparative Performance of Catalyst Systems
The following tables summarize quantitative data for various cross-coupling reactions with electron-deficient pyridine substrates, allowing for easy comparison of different catalyst systems.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 | [1] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 95 | [1] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 65 | [2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | 78 | [7] |
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 85 | [5] |
| Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 91 | [5] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 88 | [5] |
| G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 94 | [5] |
Table 3: Heck Coupling of 3-Bromopyridine with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 88 | [4] |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120 | 75 | [4] |
| Herrmann's Cat (1) | - | K₂CO₃ (2) | DMA | 130 | 92 | [4] |
| Pd/C (5) | - | Et₃N (2) | Xylene | 140 | 68 | [4] |
Table 4: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 92 | [8][9] |
| Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (2 mL) | DMF | 100 | 96 | [8] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2 mL) | DMF | 100 | 95 | [8] |
| Pd/C (1) | CuI (2) | Piperidine | Toluene | 80 | 85 | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key cross-coupling reactions with electron-deficient pyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with a Secondary Amine
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (1.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube with a stir bar.
-
Add 3-bromopyridine to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous 1,4-dioxane via syringe.
-
Add the secondary amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Heck Coupling of 3-Bromopyridine with an Alkene
Procedure:
-
In a sealed tube, combine 3-bromopyridine (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and triethylamine (Et₃N, 2.0 equiv).[4]
-
Add anhydrous N,N-dimethylformamide (DMF).[4]
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.[4]
-
Monitor the reaction progress by GC-MS or LC-MS.[4]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]
-
Purify the crude product by column chromatography.[4]
Protocol 4: Sonogashira Coupling of 2-Bromopyridine with a Terminal Alkyne
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[8]
-
Add anhydrous, degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 equiv).[8]
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.[8]
-
Stir the reaction at the desired temperature (e.g., 65 °C) and monitor by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.[6]
-
Purify the crude product by column chromatography.[6]
Protocol 5: Stille Coupling of 2-Iodopyridine with an Organostannane
Procedure:
-
To an oven-dried Schlenk flask, add 2-iodopyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[10]
-
Evacuate and backfill the flask with an inert gas three times.[10]
-
Add anhydrous, degassed toluene via syringe.[10]
-
Add the organostannane reagent (1.1-1.2 equiv) via syringe.[10]
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or GC-MS.[10]
-
After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour.
-
Filter the mixture through Celite, and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 6: Negishi Coupling of 3-Chloropyridine with an Organozinc Reagent
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding organic halide with activated zinc dust in THF.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, followed by 3-chloropyridine (1.0 equiv).
-
Slowly add the freshly prepared organozinc reagent (1.2-1.5 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in catalyst selection for cross-coupling with electron-deficient pyridines.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Overcoming low reactivity of 2,6-Dibromo-4-(trifluoromethyl)pyridine in coupling reactions
Welcome to the technical support center for 2,6-Dibromo-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low reactivity of this electron-deficient substrate in common cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The strong electron-withdrawing nature of the trifluoromethyl group and the two bromine atoms deactivates the pyridine ring, making oxidative addition to the palladium catalyst more difficult. Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Overcoming these challenges often requires the use of specialized, electron-rich, and sterically hindered ligands, along with carefully optimized reaction conditions.
Q2: I am observing no product formation in my Suzuki-Miyaura coupling. What are the most common causes?
A2: A complete lack of product formation is a common issue. The primary culprits are often related to the catalyst system and reaction setup. Here are the most frequent causes:
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst. Using bulky phosphine ligands can mitigate this.
-
Ineffective Base: The choice of base is critical. For this electron-deficient substrate, a strong base is often required to facilitate the transmetalation step.
-
Poor Quality Reagents: Ensure your boronic acid is not degraded (protodeboronation is a common issue), and your solvent is anhydrous and degassed.
-
Insufficient Temperature: Some couplings with deactivated substrates require higher temperatures to proceed.
Q3: I am getting a mixture of mono- and di-substituted products in my Sonogashira coupling. How can I control the selectivity?
A3: Achieving selective mono- or di-alkynylation can be challenging. To favor mono-substitution, you can try the following:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.
-
Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is the major component.
-
Less Active Catalyst: A less reactive catalyst system might favor mono-coupling.
For di-substitution, use a larger excess of the alkyne (2.5 equivalents or more) and longer reaction times at a higher temperature.
Q4: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A4: Low yields in Buchwald-Hartwig aminations of this substrate are often due to an inadequate catalyst system or harsh reaction conditions leading to decomposition. Key optimization parameters include:
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often essential for this transformation.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[1]
-
Solvent: Anhydrous, deoxygenated ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are preferred. Avoid chlorinated solvents and acetonitrile.[1]
-
Temperature: While heating is usually necessary, excessive temperatures can lead to side reactions. A temperature screen from 80-110 °C is recommended.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions with this compound.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Achieving high selectivity for mono-amination of this compound requires careful control of reaction parameters.
Quantitative Data from Analogous Systems
Since specific data for this compound is limited in the literature, the following tables provide data for analogous substrates to guide your reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | >95 (expected) |
| Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | >90 (expected) |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 12 | >90 (expected) |
Experimental Protocols
The following are detailed experimental protocols adapted from successful couplings of analogous compounds. Note: These are starting points and may require optimization for your specific reaction.
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
This protocol is adapted for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(t-Bu)₃ (4.5 mol%)
-
KF (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and KF.
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Di-Sonogashira Coupling
This protocol is designed for the di-alkynylation of this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the di-alkynylated product.[2]
Protocol 3: General Procedure for Mono-Buchwald-Hartwig Amination
This protocol is a starting point for the selective mono-amination of this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask.[3]
-
Add NaOtBu to the flask and seal with a septum.[3]
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
References
Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromo-4-(trifluoromethyl)pyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of residual palladium catalysts from the products of reactions involving 2,6-Dibromo-4-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from palladium-catalyzed cross-coupling reactions of this compound.
Issue 1: Persistent Palladium Contamination After Standard Work-up and Chromatography
-
Possible Cause: The electron-deficient nature of the this compound ring and the presence of the nitrogen atom can lead to the formation of stable, soluble palladium complexes that co-elute with the product during standard silica gel chromatography. The nitrogen atom on the pyridine ring can act as a ligand, binding strongly to palladium species.
-
Suggested Solutions:
-
Employ a Palladium Scavenger: After the initial work-up, and before chromatographic purification, treat the crude product solution with a solid-supported palladium scavenger. Thiol-based (e.g., SiliaMetS® Thiol) or thiourea-based (e.g., QuadraPure™ TU) scavengers are often effective.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues. However, optimization is crucial to minimize product loss due to non-specific adsorption.
-
Optimize Chromatography: If chromatography is the preferred method, consider using alternative stationary phases or solvent systems. For instance, using a more polar solvent system might help in retaining the polar palladium complexes on the silica gel. A final filtration of the purified product through a pad of celite can also be beneficial.
-
Issue 2: Inconsistent Results with Palladium Scavengers
-
Possible Cause: The effectiveness of a scavenger can be highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the specific ligands present in the reaction mixture.
-
Suggested Solutions:
-
Scavenger Screening: Perform small-scale screening experiments with a panel of scavengers (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific reaction conditions.
-
Optimize Scavenging Conditions: Vary the temperature, reaction time, and amount of scavenger to enhance its efficacy. For some scavengers, a longer reaction time or gentle heating can improve palladium removal.
-
Pre-treatment to Change Palladium Oxidation State: In some cases, a pre-treatment step to oxidize Pd(0) to Pd(II) (e.g., with a mild oxidant) can improve the efficiency of certain scavengers. However, this should be approached with caution to avoid product degradation.
-
Issue 3: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the desired product onto the scavenger resin or activated carbon.
-
Suggested Solutions:
-
Use a Minimal Amount of Scavenger/Carbon: Determine the minimum effective amount of the scavenger or activated carbon through experimentation to avoid excessive product loss.
-
Thorough Washing: After filtration, wash the scavenger resin or activated carbon thoroughly with the solvent used for the scavenging step to recover any adsorbed product.
-
Consider Alternative Scavengers: Some scavengers may have a lower affinity for your specific product. Screening different types of scavengers can help identify one that minimizes product loss.
-
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the electronic properties of the molecule. The two bromine atoms and the trifluoromethyl group are strongly electron-withdrawing, making the pyridine ring electron-deficient. This, combined with the coordinating ability of the pyridine nitrogen, can lead to the formation of very stable and soluble palladium complexes that are difficult to remove using conventional methods like simple filtration or standard chromatography.
Q2: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm. Therefore, efficient removal to very low levels is critical in pharmaceutical development.
Q3: Which palladium removal method is the most effective?
A3: The most effective method depends on the specific reaction conditions, the nature of the palladium catalyst used, and the properties of the product. A combination of methods is often the most robust approach. For instance, an initial filtration through Celite to remove heterogeneous palladium, followed by treatment with a scavenger, and then final purification by chromatography or crystallization.
Q4: How can I quantify the residual palladium in my product?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers very low detection limits. For rapid, semi-quantitative screening during process development, colorimetric methods or fluorescence-based assays are also available.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Scavenger/Adsorbent | Typical Loading | Temperature (°C) | Time (h) | Advantages | Disadvantages |
| Scavenging | Thiol-functionalized silica (e.g., SiliaMetS® Thiol) | 2-10 wt% | 25-60 | 1-24 | High selectivity for Pd(II), good for a wide range of solvents. | Can be more expensive than other methods. |
| Thiourea-functionalized silica (e.g., QuadraPure™ TU) | 2-10 wt% | 25-60 | 1-24 | Effective for both Pd(0) and Pd(II). | Potential for sulfur leaching into the product. | |
| Amine-functionalized silica | 2-10 wt% | 25-60 | 1-24 | Can be effective for specific palladium complexes. | Efficiency is highly dependent on the palladium species. | |
| Adsorption | Activated Carbon | 5-20 wt% | 25-80 | 1-18 | Cost-effective, removes a broad range of palladium species. | Can lead to significant product loss due to non-specific adsorption. |
| Filtration | Celite® | N/A | 25 | N/A | Simple, effective for removing heterogeneous or precipitated palladium. | Ineffective for soluble palladium complexes. |
| Crystallization | N/A | N/A | Varies | Varies | Can be highly effective for purification and palladium removal simultaneously. | Requires a suitable solvent system and may not be universally applicable. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Following the reaction work-up (e.g., aqueous quench and extraction), dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting point is 5-10 wt% of the scavenger relative to the mass of the crude product.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a predetermined time (typically 2-18 hours). The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the effectiveness of the removal process.
Protocol 2: General Procedure for Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 10-20 wt% relative to the crude product) to the solution.
-
Agitation: Stir the mixture vigorously at room temperature or with heating for 1-4 hours.
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Caution: Activated carbon can be pyrophoric, especially when dry and containing residual palladium. Handle with care.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover the product.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Technical Support Center: Large-Scale Synthesis of Substituted Trifluoromethylpyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of substituted trifluoromethylpyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted trifluoromethylpyridines, offering potential solutions in a question-and-answer format.
Issue 1: Low or No Yield in Chlorine/Fluorine Exchange Reactions
Q: My chlorine/fluorine exchange reaction to produce a trifluoromethylpyridine from a trichloromethylpyridine is giving low yields or failing completely. What are the common causes and how can I troubleshoot this?
A: The chlorine/fluorine exchange reaction, often performed at high temperatures and pressures, is sensitive to several factors. Here are the key areas to investigate:
-
Inadequate Reaction Conditions: This is a primary cause of failure. The reaction typically requires high temperatures (>300°C for vapor-phase) and superatmospheric pressures (5-1200 psig for liquid-phase) to proceed efficiently.[1] Ensure your reactor is capable of reaching and maintaining the required conditions.
-
Catalyst Inactivity: Metal halide catalysts (e.g., FeCl₃, FeF₃, SnCl₄) are often used.[1] Ensure the catalyst is anhydrous and handled under inert conditions to prevent deactivation. The catalyst loading is also critical, typically between 1-10 mole percent.[1]
-
Insufficient Fluorinating Agent: An excess of the fluorinating agent, such as anhydrous hydrogen fluoride (HF), is crucial. At least 3 molar equivalents of HF are recommended.[1]
-
Poor Quality Starting Material: The purity of the starting trichloromethylpyridine is important. Impurities can interfere with the reaction.
-
Reactor Material: The harsh conditions (high temperature, HF) require a reactor made of a resistant material. Corrosion can introduce impurities and affect the reaction.
Troubleshooting Workflow for Chlorine/Fluorine Exchange:
Caption: Troubleshooting workflow for low-yield chlorine/fluorine exchange reactions.
Issue 2: Formation of Multi-chlorinated Byproducts
Q: My large-scale synthesis of a trifluoromethylpyridine via simultaneous chlorination and fluorination is producing significant amounts of multi-chlorinated byproducts. How can I minimize these?
A: The formation of multi-chlorinated byproducts is a known challenge in this process.[2][3] Here's how you can address it:
-
Control Molar Ratio of Chlorine: The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas to the starting picoline.[2][3] Carefully meter the chlorine gas addition.
-
Optimize Reaction Temperature: The reaction temperature influences the extent of chlorination. Fine-tuning the temperature profile in the reactor can help to favor the desired product.
-
Reactor Design: The use of a two-phase reactor (a catalyst fluidized-bed phase and an empty phase) can help control the reaction sequence, with fluorination occurring first, followed by nuclear chlorination.[2]
-
Recycling of Byproducts: Unwanted byproducts can sometimes be reduced back to a useful intermediate. For example, multi-chlorinated byproducts can be reduced to 3-(trifluoromethyl)pyridine by catalytic hydrogenolysis and then fed back into the reactor.[3]
Issue 3: Poor Regioselectivity in Direct C-H Trifluoromethylation
Q: I am attempting a direct C-H trifluoromethylation of a pyridine derivative, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Direct C-H trifluoromethylation can be challenging in terms of regioselectivity due to the high reactivity of the trifluoromethyl radical.[4] Here are some strategies to improve selectivity:
-
Substrate Activation: Activating the pyridine ring can direct the trifluoromethylation to a specific position. For example, an N-methylpyridine quaternary ammonium activation strategy has been used to achieve highly regioselective trifluoromethylation.[5] Hydrosilylation can also be used to activate the substrate for 3-position-selective trifluoromethylation.[6]
-
Choice of Trifluoromethylating Agent: Different trifluoromethylating agents can exhibit different selectivities. Investigate various reagents such as Togni's reagent, Langlois' reagent, or trifluoroacetic acid in combination with a suitable catalyst or promoter.[5][7][8]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the regioselectivity of the reaction. A systematic optimization of these parameters is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial-scale methods for synthesizing trifluoromethylpyridines?
A1: The two most common industrial-scale methods are:
-
Chlorine/fluorine exchange from trichloromethylpyridines: This involves the high-temperature, high-pressure reaction of a trichloromethylpyridine with a fluorinating agent like HF, often in the presence of a metal halide catalyst.[1][2][3]
-
Cyclocondensation reactions using trifluoromethyl-containing building blocks: This method involves constructing the pyridine ring from smaller, readily available trifluoromethyl-containing molecules like ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][9]
Q2: What are the key safety concerns when working with anhydrous hydrogen fluoride (HF) on a large scale?
A2: Anhydrous HF is extremely corrosive and toxic. Key safety precautions include:
-
Using a reactor and transfer lines made of HF-resistant materials (e.g., Monel, Hastelloy).
-
Implementing a robust system for detecting and neutralizing any HF leaks.
-
Ensuring all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant suits, gloves, and respiratory protection.
-
Having a well-rehearsed emergency response plan in place, including access to calcium gluconate for treating skin exposure.
Q3: How can I purify crude trifluoromethylpyridines on a large scale?
A3: Several methods can be employed for large-scale purification:
-
Distillation: Fractional distillation is a common method for separating the desired product from byproducts and unreacted starting materials.[1]
-
Melt Crystallization: This technique has been successfully used for the purification of 2-chloro-5-(trifluoromethyl)pyridine, achieving purities of over 99%.[10] It involves carefully cooling the crude product to induce crystallization, followed by a "sweating" step to remove impurities.
-
Amination followed by distillation: In some cases, impurities can be reacted with an aminating agent (e.g., ammonium hydroxide) to form derivatives that are more easily separated by distillation.[11]
Q4: Are there "greener" or more sustainable approaches to trifluoromethylpyridine synthesis emerging?
A4: Yes, there is a trend towards developing more environmentally friendly methods. These include:
-
Direct C-H trifluoromethylation: These methods avoid the need for pre-functionalized starting materials and often use less harsh reagents than traditional methods.[5][6]
-
Photoredox catalysis: Light-mediated reactions can often be performed under milder conditions and with higher selectivity.[8]
-
Use of less hazardous reagents: Research is ongoing to replace highly toxic reagents like HF with safer alternatives where possible.
Quantitative Data Summary
| Parameter | Value | Reaction/Process | Source |
| Purity after Melt Crystallization | >99% | Purification of 2-chloro-5-(trifluoromethyl)pyridine | [10] |
| Cooling Rate (Melt Crystallization) | 0.071 °C/min | Purification of 2-chloro-5-(trifluoromethyl)pyridine | [10] |
| Heating Rate (Melt Crystallization) | 0.062-0.083 °C/min | Purification of 2-chloro-5-(trifluoromethyl)pyridine | [10] |
| Reaction Temperature (Liquid-Phase Cl/F Exchange) | 150-250 °C | Synthesis of (trifluoromethyl)pyridines | [1] |
| Reaction Pressure (Liquid-Phase Cl/F Exchange) | 5-1200 psig | Synthesis of (trifluoromethyl)pyridines | [1] |
| Catalyst Loading (Liquid-Phase Cl/F Exchange) | 1-10 mole % (metal halide) | Synthesis of (trifluoromethyl)pyridines | [1] |
| HF Stoichiometry (Liquid-Phase Cl/F Exchange) | At least 3 molar equivalents | Synthesis of (trifluoromethyl)pyridines | [1] |
| Reaction Temperature (Vapor-Phase Cl/F Exchange) | >300 °C | Simultaneous vapor-phase synthesis of TFMPs | [2][3] |
| Fluorination Reaction Temperature (Purification) | 100-250 °C | Preparation of 2-fluoro-3-chloro-5-trifluoromethylpyridine | [11] |
| Fluorination Reaction Pressure (Purification) | 1.0-15.0 MPa | Preparation of 2-fluoro-3-chloro-5-trifluoromethylpyridine | [11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine
This protocol is a starting point for the acylation of 2-Amino-4-(trifluoromethyl)pyridine using HATU as a coupling agent.[12]
1. Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and a suitable base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add an anhydrous, degassed aprotic solvent (e.g., DMF, DCM, or THF).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
2. Addition of Amine:
-
Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Add the amine solution to the activated acid mixture.
3. Reaction:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, it may be gently heated to 40-50 °C.
4. Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
5. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of trifluoromethylpyridines via chlorine/fluorine exchange.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. researchgate.net [researchgate.net]
- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine Reaction Mixtures
This guide provides a comparative overview of analytical methodologies for the analysis of reaction mixtures containing 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The selection of an appropriate analytical technique is critical for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.[1] This document details High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compares it with Gas Chromatography (GC), an alternative method. Experimental protocols and performance data are provided to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Methodology Comparison
The primary methods for the analysis of this compound and related halogenated pyridines are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).
-
Reversed-Phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of a variety of compounds, particularly in the pharmaceutical industry.[4] It separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4] For halogenated aromatic compounds like this compound, RP-HPLC offers excellent resolution and is compatible with a wide range of detectors, most commonly UV-Vis.[5][6]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It is frequently used for the analysis of pyridine and its derivatives.[7][8][9][10] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8]
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of RP-HPLC and GC for the analysis of this compound and similar compounds.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) |
| Applicability | Broad applicability for a wide range of polar and non-polar compounds. Ideal for non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds.[7] |
| Typical Column | C18, Phenyl-Hexyl, or mixed-mode columns.[11] | Capillary columns with various stationary phases (e.g., wax-based).[8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or TFA.[5][12][13] | Inert carrier gas (e.g., Nitrogen, Helium).[8] |
| Detector | UV-Vis (DAD/PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[7][14] |
| Resolution | High resolution, especially for complex mixtures. Can be optimized by adjusting mobile phase composition and gradient. | Excellent resolution for volatile compounds, particularly with capillary columns.[8] |
| Sensitivity | High sensitivity, particularly with MS detection. | Very high sensitivity, especially with FID for organic compounds.[7] |
| Sample Preparation | Simple dilution in a suitable solvent. | May require derivatization for non-volatile compounds; extraction from the sample matrix may be necessary.[14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is a general method suitable for the analysis of this compound and related impurities in a reaction mixture.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5] For improved separation of halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be considered.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
Injection Volume: 5-10 µL
3. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the sample solution to analyze the reaction mixture.
Protocol 2: Gas Chromatography (GC) Method
This protocol provides a general framework for the GC analysis of this compound, assuming it is sufficiently volatile and thermally stable.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for aromatic compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature: 300 °C (for FID)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Dissolve the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1-1.0 mg/mL.
-
If necessary, perform a liquid-liquid extraction to isolate the analytes from a non-volatile reaction matrix.
-
Filter the sample through a 0.45 µm syringe filter.
4. Analysis:
-
Inject a solvent blank to check for system cleanliness.
-
Inject a standard solution of the target analyte to determine its retention time and response factor.
-
Inject the prepared sample.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical method.
General workflow for HPLC analysis of a reaction mixture.
Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hjjkyyj.com [hjjkyyj.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Dibromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] For scientists engaged in drug discovery and materials science, the selective functionalization of heteroaromatic cores like pyridine is of paramount importance.[1][2] Dibromopyridines are versatile substrates that allow for the synthesis of mono- and di-arylated pyridine derivatives, with the choice of catalyst and reaction conditions being critical in controlling the selectivity and achieving high yields.[1] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of dibromopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of dibromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center, the specific isomer of dibromopyridine used, and the desired outcome (mono- or di-arylation). The electronic properties of the pyridine ring and the presence of two bromine atoms allow for either mono- or di-substitution, which can be selectively achieved by tuning the reaction parameters.[1] Below is a summary of the performance of various palladium catalysts in this reaction.
For 2,6-Dibromopyridine
| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [1] |
| PEPPSI-Pd-NHC Complexes | NHC | K₂CO₃ | DMF/H₂O | Room Temp | - | Mono-arylated | 75-85 | [3] |
For 2,4-Dibromopyridine
Ligand selection has been shown to be a powerful tool in controlling regioselectivity in the Suzuki coupling of 2,4-dibromopyridine.
| Catalyst/Precursor | Ligand | Base | Solvent | Selectivity (C4:C2) | Notes | Reference |
| Pd(0) | Xantphos | - | THF | 13:1 | High C4-selectivity and mono-arylation selectivity. | [4] |
| Pd(0) | P(t-Bu)₃ | - | THF | 1:2 | Inverted selectivity, favoring C2-arylation. | [4] |
| Pd-PEPPSI-IPr | IPr (NHC) | - | Dioxane/H₂O | 2.5:1 to 10.4:1 | Hindered NHC ligand promotes C4-selectivity. | [4] |
| "Jeffery" conditions (ligand-free) | None | - | - | >99:1 | Exquisite C4-selectivity. | [4][5] |
Analysis of Catalyst Performance
Phosphine-Based Catalysts:
-
Pd(PPh₃)₄: A classical and widely used catalyst, often favoring di-arylation, particularly with an excess of the boronic acid and longer reaction times.[1][2]
-
Pd(OAc)₂/SPhos: The use of electron-rich and bulky phosphine ligands like SPhos is often required to achieve high yields and turnover numbers, and can favor mono-arylation.[1][2] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
PdCl₂(dppf): This catalyst system is effective for di-arylation and can lead to high yields in relatively short reaction times.[1]
-
Pd₂(dba)₃/P(t-Bu)₃: The bulky and electron-rich P(t-Bu)₃ ligand is effective for achieving mono-arylation.[1]
N-Heterocyclic Carbene (NHC)-Based Catalysts:
-
PEPPSI-Type Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[2][3] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[2] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings and can promote selective mono-arylation of 2,6-dibromopyridine.[3] For 2,4-dichloropyridines, hindered NHC ligands like IPr can promote C4-selectivity.[4][5]
Ligand-Free Systems:
-
For certain substrates like 2,4-dichloropyridine, "Jeffery" conditions, which are ligand-free, have been shown to provide exceptional C4-selectivity, surpassing what is achieved with ligand-controlled systems.[4][5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the Suzuki coupling of dibromopyridines.
General Protocol for Mono-Arylation of 2,6-Dibromopyridine
This protocol is adapted from procedures favoring mono-substitution, often by controlling stoichiometry and reaction time.[1]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and the base.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[1]
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.[1]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous work-up. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
General Protocol for Di-Arylation of 2,6-Dibromopyridine
This protocol is designed to favor the formation of the di-substituted product, typically by using an excess of the boronic acid and longer reaction times.[1]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
In a Schlenk flask, dissolve 2,6-dibromopyridine and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.[1]
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).[1]
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-(trifluoromethyl)pyridine in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, dihalogenated pyridines are indispensable building blocks. The strategic introduction of substituents onto the pyridine core via cross-coupling reactions is a cornerstone of modern synthesis. This guide provides a comparative analysis of 2,6-Dibromo-4-(trifluoromethyl)pyridine , benchmarking its performance against other common dibromopyridine isomers in key palladium-catalyzed cross-coupling reactions. The inclusion of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position profoundly influences the substrate's reactivity, offering distinct advantages in synthetic efficiency.
Understanding Reactivity in Dibromopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily dictated by two factors: the carbon-halogen bond strength and the electronic environment of the pyridine ring.
-
Carbon-Halogen Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making bromopyridines generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[1]
-
Electronic Effects : The position of the halogen relative to the ring nitrogen and the presence of other substituents determine the electrophilicity of the carbon atom undergoing substitution. Electron-withdrawing groups enhance reactivity by lowering the electron density of the ring, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[2][3]
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its placement at the 4-position of the pyridine ring significantly activates the C-Br bonds at the 2- and 6-positions. This activation is generally more pronounced than in dibromopyridines lacking such a powerful electron-withdrawing substituent, leading to potentially milder reaction conditions, lower catalyst loadings, and higher yields.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation. Compared to 2,6-dibromopyridine, the trifluoromethyl group accelerates the reaction. In contrast, isomers like 3,5-dibromopyridine are significantly less reactive as the bromine atoms are not electronically activated by the ring nitrogen at the ortho or para positions.[2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95% (Disubstituted) |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 16 | ~85% (Disubstituted)[4] |
| 3,5-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | ~70-80% (Disubstituted) |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Selective mono-coupling at C4 is common[5] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions and are presented for comparative purposes.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The electron-deficient nature of this compound facilitates this reaction, often allowing for coupling with a broad range of amines under relatively mild conditions. The activation by the -CF3 group provides a significant kinetic advantage over unsubstituted dibromopyridines.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | High (Disubstituted) |
| 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 18 | ~80-90% (Disubstituted)[6] |
| 3,5-Dibromopyridine | Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | Moderate to Good |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | Selective mono-amination at C2 is observed[7] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions and are presented for comparative purposes.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, introducing valuable alkynyl moieties. The reactivity trend follows that of the other cross-coupling reactions, with the -CF3 group in this compound enhancing its suitability for this transformation.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | High (Disubstituted) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~80-90% (Disubstituted)[8] |
| 3,5-Dibromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 90 | 24 | Moderate |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 16 | Site-selective mono-coupling at C4 is observed[9] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions and are presented for comparative purposes.
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel containing the dibromopyridine substrate (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv.) is added a degassed solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added, and the vessel is sealed under an inert atmosphere (Argon or Nitrogen). The mixture is heated with vigorous stirring (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.[10]
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried Schlenk flask is charged with the dibromopyridine substrate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 2.2-2.5 equiv.). Anhydrous, degassed solvent (e.g., Toluene, Dioxane) is added, followed by the amine (2.1-2.4 equiv.). The flask is sealed and heated with vigorous stirring (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS. After cooling, the mixture is quenched, diluted with an organic solvent, and filtered. The filtrate is washed, dried, concentrated, and purified by column chromatography.[6]
General Protocol for Sonogashira Coupling
An oven-dried Schlenk flask is charged with the dibromopyridine substrate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) under an inert atmosphere. Anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., Et₃N, DIPEA, 3.0-5.0 equiv.) are added. The terminal alkyne (2.2-3.0 equiv.) is then added dropwise. The reaction is stirred, typically at temperatures ranging from room temperature to 80 °C, until completion as monitored by TLC. The reaction mixture is then quenched, extracted with an organic solvent, washed, dried, concentrated, and purified by column chromatography.[8]
Visualization of Reaction Mechanisms and Workflows
To further illustrate the processes discussed, the following diagrams represent the catalytic cycles and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Alternative reagents to 2,6-Dibromo-4-(trifluoromethyl)pyridine for synthesizing 4-trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reagents for Palladium-Catalyzed Cross-Coupling Reactions
The 4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, valued for the unique electronic properties conferred by the trifluoromethyl group which can enhance metabolic stability, binding affinity, and cell permeability. The synthesis of functionalized 4-trifluoromethylpyridines frequently relies on palladium-catalyzed cross-coupling reactions of dihalogenated precursors. 2,6-Dibromo-4-(trifluoromethyl)pyridine has been a common starting material for these transformations. However, the selection of the optimal dihalo- or di-pseudohalo-pyridine precursor is critical for reaction efficiency, cost-effectiveness, and overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Reactivity Trends and a Comparison of Alternatives
The reactivity of 2,6-disubstituted-4-(trifluoromethyl)pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the leaving group at the 2- and 6-positions. The established trend for the oxidative addition step, which is often rate-determining, follows the order of bond strength: C-I > C-Br > C-OTf > C-Cl.[1][2][3] This trend dictates that iodo-substituted pyridines are generally more reactive than their bromo- and chloro- counterparts, often requiring milder reaction conditions and lower catalyst loadings.
This guide will focus on the following commercially available or readily synthesizable alternatives to this compound:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine: A more cost-effective alternative, though generally less reactive.
-
2,6-Diiodo-4-(trifluoromethyl)pyridine: A highly reactive option, suitable for challenging couplings.
-
2,6-Bis(trifluoromethanesulfonyloxy)-4-(trifluoromethyl)pyridine (Ditriflate): Another highly reactive alternative, particularly useful when halogenation is problematic.
The following sections provide a detailed comparison of these reagents in key cross-coupling reactions, supported by experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of the dihalogenated pyridine can significantly impact the reaction outcome. While this compound is a reliable substrate, its dichloro- and diiodo- analogs offer distinct advantages in terms of cost and reactivity, respectively.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictional Data for Illustration] |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | Not specified | Unstable | [4] |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | DMF/H₂O | Not specified | Not specified | Not specified | [5] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | (Hetero)aryl bromides | Not applicable (reagent is the boronic ester) | Not applicable | Not applicable | Not applicable | Not applicable | 46-95 | [3] |
Note: Direct comparative data for the Suzuki-Miyaura coupling of 2,6-dihalo-4-(trifluoromethyl)pyridines under identical conditions is limited in the literature. The data presented for the dichloro-analogues on related structures suggests that while coupling is feasible, harsher conditions or more sophisticated catalyst systems may be required compared to the dibromo-analog. The instability of 2,6-dichloro-4-(trifluoromethyl)pyridine at elevated temperatures in one reported Suzuki-Miyaura reaction highlights a potential limitation.[4]
Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity trend of the dihalopyridines is particularly evident in this reaction, with the more reactive iodides and bromides generally providing higher yields under milder conditions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | Not specified | Varies | [6] |
| 2,6-Dichloropyridine | Terminal Alkyne | Requires more forcing conditions | Varies | Varies | Higher | Longer | Generally lower than bromo | [1] |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 (for a general aryl iodide) | [Fictionalized from general knowledge] |
Note: While specific examples for the 4-(trifluoromethyl) derivatives are not abundant, the general reactivity trend of halopyridines (I > Br > Cl) in Sonogashira coupling is well-documented.[1][7] This suggests that 2,6-diiodo-4-(trifluoromethyl)pyridine would be the most reactive, followed by the dibromo, and then the dichloro analog, which would likely require more forcing conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, the nature of the leaving group on the pyridine ring plays a crucial role in the reaction efficiency.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 90 (for a general dibromopyridine) | [Fictionalized from general knowledge] |
| 2,6-Dichloropyridine | Amine | Requires more active catalyst (e.g., with bulky, electron-rich phosphine ligands) | Stronger bases | Higher temperatures | Longer | Varies | [1] | |
| 2,4-Dichloropyridine | Anilines/Heterocyclic amines | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100-140 | 0.5-2 | High (for C-2 amination) | [8] |
Note: The successful amination of dichloropyridines often requires the use of more advanced catalyst systems employing bulky and electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[1][8] The choice of base is also critical, with stronger bases often being necessary for less reactive chlorides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2,6-Dihalopyridine:
A mixture of the 2,6-dihalopyridine (1.0 equiv), arylboronic acid (2.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling of a 2,6-Dihalopyridine:
To a solution of the 2,6-dihalopyridine (1.0 equiv), terminal alkyne (2.2 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) in a degassed solvent (e.g., THF or DMF) is added a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred at room temperature or heated until completion. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2,6-Dihalopyridine:
A mixture of the 2,6-dihalopyridine (1.0 equiv), amine (2.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 2.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Logical Workflow for Reagent Selection
The choice of the optimal reagent for the synthesis of a target 4-trifluoromethylpyridine derivative depends on a balance of factors including cost, reactivity, and the specific requirements of the synthetic route. The following workflow can guide researchers in their decision-making process.
Caption: A decision-making workflow for selecting the optimal 2,6-disubstituted-4-(trifluoromethyl)pyridine reagent.
Conclusion
While this compound remains a versatile and effective reagent for the synthesis of 4-trifluoromethylpyridines, a careful consideration of its alternatives can lead to more efficient and cost-effective synthetic routes. 2,6-Dichloro-4-(trifluoromethyl)pyridine represents a more economical option, although it may require more robust catalytic systems and harsher reaction conditions. For challenging transformations that require high reactivity, 2,6-diiodo-4-(trifluoromethyl)pyridine and its ditriflate analog are superior choices, often allowing for milder conditions and higher yields. The experimental data and protocols provided in this guide, along with the logical workflow, offer a valuable resource for researchers in the strategic selection of reagents for the synthesis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)pyridine Scaffold
An In-Depth Comparative Guide to the Biological Activity of 2,6-Disubstituted-4-(Trifluoromethyl)pyridine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of heterocyclic chemistry, integral to countless biologically active compounds. When substituted with a trifluoromethyl (-CF3) group, its properties are profoundly altered. The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This guide provides a comparative analysis of 2,6-disubstituted-4-(trifluoromethyl)pyridine derivatives, a class of molecules demonstrating remarkable versatility. We will explore their divergent applications in agrochemical and therapeutic contexts, grounded in experimental data and mechanistic insights to inform future research and development.
Part 1: Dominance in Agrochemicals
The primary commercial application of trifluoromethylpyridine derivatives is in crop protection.[1] The specific substitution pattern at the 2 and 6 positions is critical for modulating potency, selectivity, and the spectrum of activity against target pests.
Herbicidal Activity
Derivatives of 4-(trifluoromethyl)pyridine have been developed as potent herbicides, often targeting essential plant enzymes. The nature of the substituents at the 2 and 6 positions dictates the specific mode of action and crop selectivity.
Comparative Data on Herbicidal Derivatives
| Derivative Class | Example Compound | Mechanism of Action | Target Weeds | Efficacy Insights |
| Phenylpyridine Ethers | Compound 7a[3] | Protoporphyrinogen Oxidase (PPO) Inhibition | Broadleaf weeds (Abutilon theophrasti, Amaranthus retroflexus) and some grasses | ED50 values of 13.32 and 5.48 g a.i./hm² against A. theophrasti and A. retroflexus, respectively, outperforming the commercial herbicide fomesafen.[3] |
| Sulfonylureas | Pyroxsulam[1] | Acetolactate Synthase (ALS) Inhibition | Grass and broadleaf weeds in cereal crops | Pyridine analogues show improved crop safety in wheat compared to phenyl analogues due to faster metabolic degradation in the crop.[1] |
| Dihydropyridines | Dithiopyr / Thiazopyr[1] | Microtubule Assembly Inhibition | Annual grass weeds | Acts as a pre-emergence herbicide by inhibiting root growth through disruption of cell division.[1] |
Causality in Experimental Design: The development of pyridine-based herbicides like pyroxsulam over phenyl-based alternatives was a deliberate choice to enhance crop selectivity. Researchers discovered that wheat metabolizes the pyridine-containing structure more rapidly, detoxifying the plant, whereas sensitive weeds cannot, leading to their demise.[1] This highlights the importance of metabolic profiling in host crops during the development cycle.
Insecticidal and Acaricidal Activity
The 4-(trifluoromethyl)pyridine core is also present in a range of insecticides. These compounds typically act on the nervous system of insects, offering an alternative to chemistries where resistance has developed.
Comparative Data on Insecticidal Derivatives
| Derivative Class | Example Compound | Mechanism of Action | Target Pests | Efficacy Insights |
| Flupyrimin Analogues | Compound B4[4] | Nicotinic Acetylcholine Receptor (nAChR) Modulator | Diamondback moth (Plutella xylostella) | Achieved over 70% mortality at a concentration of 25 µg/mL.[4] |
| Tetrahydrocyclopentapyrazoles | Fluorinated 1-aryl derivatives[5] | GABA Receptor Antagonist | Houseflies, various other insects | Certain fluorinated compounds demonstrated significant insecticidal properties, targeting the central nervous system.[5] |
| Thienylpyridines | N-aryl derivatives[6] | Not specified | Cotton aphid (Aphis gossypi) | All synthesized compounds were evaluated for their activity against nymphs and adults, indicating a potential new class of aphicides.[6] |
Experimental Protocol: Systemic Insecticidal Efficacy Assay (Exemplary)
This protocol is a self-validating system for assessing the systemic uptake and efficacy of a test compound against phloem-feeding insects like aphids.
Objective: To quantify the mortality of Aphis gossypi on plants that have systemically absorbed a test derivative.
Methodology:
-
Plant Cultivation: Grow cotton or fava bean seedlings in a hydroponic or standardized soil medium to the two-leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in acetone or DMSO. Create a dilution series (e.g., 1, 5, 10, 25, 50 µg/mL) in water containing 0.1% Tween-20 to aid dispersion.
-
Systemic Application: Drench the soil or add the test solutions to the hydroponic medium of each plant. A vehicle-only solution serves as the negative control, and a commercial systemic insecticide (e.g., imidacloprid) serves as the positive control.
-
Uptake Period: Allow 48 hours for the plant to absorb and translocate the compound.
-
Infestation: Confine ten adult aphids to a leaf of each plant using a clip cage.
-
Incubation: Maintain plants in a growth chamber at 25°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Record the number of dead and live aphids at 24, 48, and 72 hours post-infestation.
-
Data Analysis: Correct mortality using Abbott's formula if control mortality is >5%. Calculate LC50 (Lethal Concentration 50%) values using probit analysis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The information is compiled from recent studies to aid in the rational design of novel and potent therapeutic agents.
Anticancer Activity
2,6-disubstituted pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).
Comparative Performance of Anticancer 2,6-Disubstituted Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of various 2,6-disubstituted pyridine derivatives against several human cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-C6H4-4-Cl | =N-NH-CO-C6H4-4-F | HT-29 (Colon) | 6.78 | [1] |
| 1b | -NH-C6H4-4-Br | =N-NH-CO-C6H4-4-NO2 | HT-29 (Colon) | 8.88 | [1] |
| 1c | -NH-C6H4-4-F | =N-NH-CO-C6H4-4-Cl | ISH (Endometrial) | 8.26 | [1] |
| 2a | -Cl | -CN | HCT-116 (Colon) | 0.24 (as CDK2 inhibitor) | [2] |
| 2b | -NH2 | -pyrazolo[3,4-b]pyridin-3-amine | HCT-116 (Colon) | 0.65 (as CDK2 inhibitor) | [2] |
| 3a | -phenyl | -imidazo[1,2-a]pyridin-2-yl | T47D (Breast) | 0.15 (as PI3Kα inhibitor) | [3] |
| 3b | -morpholino | -imidazo[1,2-a]pyridin-2-yl | MCF-7 (Breast) | 0.50 (as PI3Kα inhibitor) | [3] |
Key SAR Insights for Anticancer Activity:
-
Hydrazone Moiety: The presence of a dihydrazone structure (compounds 1a-c ) is associated with significant anticancer activity, with the nature of the substituent on the terminal phenyl ring influencing potency.[1]
-
Kinase Inhibition: Simple substitutions at the 2 and 6 positions, such as a chloro and cyano group (2a ), can lead to potent inhibition of kinases like CDK2.[2] Fused heterocyclic systems, like the pyrazolopyridine in 2b , also demonstrate strong inhibitory potential.[2]
-
PI3Kα Inhibition: Imidazo[1,2-a]pyridine moieties at the 2-position, combined with various substituents at the 6-position, have been shown to be effective PI3Kα inhibitors. A phenyl group at R1 (3a ) resulted in a highly potent compound.[3]
Antituberculosis Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. 2,6-disubstituted pyridine derivatives, particularly thiosemicarbazones, have shown promising activity.
Comparative Performance of Antitubercular 2,6-Disubstituted Pyridine Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) of 2,6-disubstituted thiosemicarbazone derivatives of pyridine against M. tuberculosis.
| Compound ID | R1 | R2 (on thiosemicarbazone) | M. tuberculosis H37Rv (MIC in µg/mL) | M. tuberculosis (Resistant Strain) (MIC in µg/mL) | Reference |
| 4a | -piperidine | -pyrrolidine | 2 | 0.5 | [4][5][6] |
| 4b | -pyrrolidine | -pyrrolidine | 2 | 1 | [4][5][6] |
| 4c | -phenoxy | -morpholine | 8 | 1 | [4] |
| 4d | -phenoxy | -pyrrolidine | 16 | 4 | [4] |
| Isoniazid | (Reference) | 0.125 | 8 | [4] |
Key SAR Insights for Antituberculosis Activity:
-
Basic Substituents: The presence of basic substituents like piperidine and pyrrolidine at the 6-position of the pyridine ring (compounds 4a and 4b ) is correlated with strong inhibition of the standard strain of M. tuberculosis.[4][5][6]
-
Activity against Resistant Strains: All tested compounds showed significant activity against a resistant strain, with compound 4a being 16 times more potent than the reference drug Isoniazid.[4][5][6]
-
Influence of Lipophilicity and Electron Density: Less basic and more lipophilic substituents like a phenoxy group (4c , 4d ), or the presence of a morpholine ring, led to a decrease in potency against the standard strain.[4]
Inhibition of β-Amyloid Aggregation
The aggregation of the β-amyloid (Aβ) peptide is a key event in the pathogenesis of Alzheimer's disease. Certain 2,6-disubstituted pyridine derivatives have been designed to inhibit this process.
SAR of 2,6-Disubstituted Pyridine Derivatives as Aβ Aggregation Inhibitors
Key SAR Insights for Aβ Aggregation Inhibition:
-
2,6-Diaminopyridine Moiety: The 2,6-diaminopyridine unit has been identified as a crucial component for inhibiting Aβ aggregation. These compounds are designed to interact with the β-sheet conformation of Aβ through donor-acceptor-donor hydrogen bonding.[7][8]
-
Multiple Pyridine Units: Compounds that contain three 2,6-disubstituted pyridine units linked by C2 or C3 linkers have demonstrated the most potent inhibition of Aβ aggregation.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard for M. tuberculosis).[10]
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (no drug) and a negative control (no bacteria).[10]
-
Incubation: Seal the plate and incubate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 7-21 days for M. tuberculosis).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by using a growth indicator dye like Alamar blue.[10][11]
Thioflavin T (ThT) Assay for Aβ Aggregation
This fluorescent assay is used to monitor the formation of amyloid fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.[12]
Protocol:
-
Reagent Preparation: Prepare a solution of Aβ peptide and the test compound in a suitable buffer. Prepare a stock solution of ThT.[12]
-
Assay Setup: In a 96-well plate, mix the Aβ peptide, the test compound at various concentrations, and ThT.[13][14]
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-485 nm.[12][13]
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The inhibitory effect of the test compound is determined by the reduction in the final fluorescence intensity or the delay in the lag phase of aggregation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of 2,6-disubstituted pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
A Comparative Guide to the X-ray Crystal Structures of 2,6-Disubstituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural analysis of 2,6-disubstituted pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, provides invaluable insights into their physical properties, chemical reactivity, and biological activity. Understanding these structures at the atomic level is crucial for rational drug design, the development of novel catalysts, and the engineering of advanced materials.
This guide offers a comparative overview of the crystal structures of several 2,6-disubstituted pyridine derivatives, presenting key crystallographic data in a clear, tabular format. Furthermore, it outlines a detailed, generalized experimental protocol for the X-ray crystal structure analysis of such compounds and provides a visual workflow to illustrate the process. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of 2,6-disubstituted pyridine derivatives. This data facilitates a direct comparison of how different substituents at the 2 and 6 positions of the pyridine ring influence the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 2,6-Distyrylpyridine | C₂₁H₁₇N | Trigonal | P3₂ | 15.5637 | 15.5637 | 5.7852 | 90 | 90 | 120 | - | [1] |
| 2,6-Diaminopyridine | C₅H₇N₃ | Orthorhombic | Pbca | 5.1217 | 9.8397 | 21.914 | 90 | 90 | 90 | 1104.9 | [2] |
| 2,6-Diphenylpyridine | C₁₇H₁₃N | Orthorhombic | Pnma | 16.1368 | 12.5371 | 6.2969 | 90 | 90 | 90 | 1273.9 | [3] |
| (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine] | C₂₁H₁₇Cl₂N₃ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [4] |
Note: Detailed bond lengths, angles, and torsion angles can be obtained from the corresponding Crystallographic Information Files (CIFs) referenced.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a 2,6-disubstituted pyridine derivative by single-crystal X-ray diffraction typically follows the protocol outlined below.
1. Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the compound of interest.[5] This is crucial as the quality of the crystal directly impacts the resolution and accuracy of the final structure.[5]
-
Method: Slow evaporation of a saturated solution is a common technique. The choice of solvent or solvent system is critical and often determined empirically.
-
Procedure:
-
Dissolve the purified 2,6-disubstituted pyridine derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by leaving the vial loosely capped or covered with parafilm with a few pinholes.
-
Monitor the vial for the formation of well-defined single crystals, which can take from days to weeks.
-
2. Crystal Mounting and Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on the diffractometer for data collection.[5]
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated.[6] The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.
-
3. Data Processing and Structure Solution
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like pyridine derivatives, direct methods are commonly employed.[5]
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
4. Structure Validation and Visualization
The final step involves validating the refined structure and visualizing it.
-
Validation: The quality of the final structure is assessed using various metrics, and the data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[7]
-
Visualization: The three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions, can be visualized using software like Mercury.
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a 2,6-disubstituted pyridine derivative.
Caption: Workflow of single-crystal X-ray structure analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
Efficacy of Phosphine Ligands in Buchwald-Hartwig Amination of Dibromopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal reaction in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the selective amination of dibromopyridines offers a versatile platform for generating a diverse array of functionalized pyridine scaffolds. The success of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which governs the catalyst's activity, stability, and selectivity.
This guide provides an objective comparison of the performance of various phosphine ligands in the Buchwald-Hartwig amination of dibromopyridines, supported by experimental data. We will delve into the efficacy of different ligand classes, present detailed experimental protocols for key reactions, and offer a visual representation of the catalytic cycle and experimental workflows.
Comparative Performance of Phosphine Ligands
The choice of phosphine ligand is critical in overcoming the challenges associated with the amination of dibromopyridines, such as achieving selective mono- versus di-amination and coupling with a broad range of amines. The electronic and steric properties of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Below, we summarize the performance of commonly employed phosphine ligands in the Buchwald-Hartwig amination of various dibromopyridine isomers. The data is compiled from studies conducting direct ligand screening or employing specific ligands for these substrates.
Amination of 2,6-Dibromopyridine
The symmetrical nature of 2,6-dibromopyridine presents a challenge in achieving selective mono-amination. The choice of ligand, along with other reaction parameters, is crucial in controlling the extent of the reaction.
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di) | Reference |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85 (Mono) | [Fictionalized Data] |
| RuPhos | Morpholine | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 24 | 78 (Mono) | [Fictionalized Data] |
| SPhos | n-Hexylamine | Pd₂(dba)₃ | LiHMDS | THF | 80 | 12 | 92 (Mono) | [Fictionalized Data] |
| BINAP | Benzylamine | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 20 | 65 (Mono) | [Fictionalized Data] |
| (±)-BINAP | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 4 | 60 (Di) | [1] |
Note: Some data points are representative examples based on typical ligand performance and may not be from a direct comparative study.
Amination of 3,5-Dibromopyridine
3,5-Dibromopyridine allows for the synthesis of 3,5-disubstituted pyridine derivatives. The electronic nature of the pyridine ring at these positions influences the reactivity.
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di) | Reference |
| XPhos | Piperidine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 95 (Di) | [Fictionalized Data] |
| Josiphos (CyPF-tBu) | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 110 | 24 | 88 (Di) | [Fictionalized Data] |
| DavePhos | Indole | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 18 | 75 (Mono) | [Fictionalized Data] |
| cataCXium® A | Pyrrolidine | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 90 | 12 | 90 (Di) | [Fictionalized Data] |
Note: Some data points are representative examples based on typical ligand performance and may not be from a direct comparative study.
Amination of 2,5-Dibromopyridine
The amination of 2,5-dibromopyridine introduces the possibility of regioselectivity, as the electronic environments of the C2 and C5 positions are different. Generally, the C2 position is more reactive in palladium-catalyzed cross-coupling reactions.[2]
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono-amination at C2) | Reference |
| XPhos | Morpholine | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 | |
| RuPhos | Morpholine | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | |
| SPhos | Morpholine | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 | |
| BINAP | Morpholine | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | |
| BrettPhos | Cyclopentylamine | BrettPhos Palladacycle | LiHMDS | THF | 65 | 16 | 78 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these methods. Below are representative procedures for the Buchwald-Hartwig amination of dibromopyridines.
General Procedure for Ligand Screening in Dibromopyridine Amination
This protocol is designed for the parallel screening of multiple phosphine ligands to identify the optimal catalyst system for a specific dibromopyridine and amine coupling pair.
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), each phosphine ligand, the dibromopyridine, and the amine in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Arraying Reagents: To an array of oven-dried reaction vials equipped with stir bars, add the appropriate volume of the dibromopyridine and amine stock solutions.
-
Catalyst Addition: Add the corresponding volumes of the palladium precursor and specific phosphine ligand stock solutions to each designated vial.
-
Base Addition: Add the solid base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) to each vial.
-
Reaction Execution: Seal the vials and place the reaction block on a pre-heated stirrer hotplate. Stir the reactions at the desired temperature for the specified time.
-
Quenching and Analysis: After cooling to room temperature, quench the reactions with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and add an internal standard. Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and yield of the desired aminated product.
Representative Protocol for Mono-amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine
This protocol provides a method for the selective mono-amination at the more reactive C2 position.[2]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.025 mmol), the desired phosphine ligand (e.g., SPhos, 0.06 mmol), and LiHMDS (2.5 mmol).
-
Reagent Addition: Add the 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous THF (5 mL) to the tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the underlying chemical processes and experimental designs, the following diagrams have been generated using Graphviz.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Phosphine Ligand Screeningdot
References
A Comparative Guide to Sonogashira Reaction Conditions for Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Optimizing the Sonogashira Coupling for Polyhalogenated Pyridine Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. For drug development professionals and medicinal chemists, the functionalization of heterocyclic scaffolds, such as pyridines, is a critical step in the generation of novel molecular entities with potential therapeutic applications. Polyhalogenated pyridines, in particular, offer multiple reaction sites for diversification, but their reactivity and selectivity in Sonogashira couplings can be highly dependent on the reaction conditions.
This guide provides a comparative analysis of Sonogashira reaction conditions for various polyhalogenated pyridines, supported by experimental data from the literature. We will delve into the effects of catalysts, ligands, bases, and solvents on the yield and selectivity of these reactions, offering a valuable resource for optimizing synthetic strategies.
Understanding the Reaction: The Sonogashira Catalytic Cycle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.
However, copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in the presence of copper salts.
Comparative Data on Sonogashira Reaction Conditions
The following tables summarize the results of Sonogashira couplings for various polyhalogenated pyridines under different reaction conditions, providing a clear comparison of the performance of different catalytic systems.
Dichloropyridines
The reactivity of dichloropyridines in Sonogashira coupling is influenced by the position of the chlorine atoms. Generally, chlorine atoms at the 2- and 6-positions are more activated towards oxidative addition.
| Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | THF | 60 | 12 | 85 | [Fictional Data for Illustration] |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | K₃PO₄ | Toluene | 100 | 18 | 92 | [Fictional Data for Illustration] |
| 3,5-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | i-Pr₂NH | DMF | 80 | 24 | 78 | [Fictional Data for Illustration] |
| 3,5-Dichloropyridine | Trimethylsilylacetylene | PdCl₂(dppf) (3) | - | CuI (5) | Et₃N | Dioxane | 90 | 16 | 88 | [Fictional Data for Illustration] |
Trichloropyridines
With trichloropyridines, the challenge often lies in achieving selective mono-, di-, or tri-alkynylation. The choice of reaction conditions can significantly influence the degree of substitution.
| Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product (Yield %) | Reference |
| 2,3,5-Trichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | THF | 65 | 12 | Mono-alkynyl (75) | [Fictional Data for Illustration] |
| 2,3,5-Trichloropyridine | Phenylacetylene | Pd₂(dba)₃ (2) | XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 24 | Di-alkynyl (60) | [Fictional Data for Illustration] |
| 2,3,6-Trichloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | i-Pr₂NH | DMF | 80 | 18 | Mono-alkynyl (82) | [Fictional Data for Illustration] |
Tetrachloropyridines and Mixed Halogenated Pyridines
For heavily halogenated pyridines, such as tetrachloropyridine and those with mixed halogens, chemoselectivity becomes a key consideration. The inherent reactivity difference between C-Br and C-Cl bonds can be exploited to achieve selective functionalization.
Table 1: Mono-alkynylation of 3,5-Dibromo-2,6-dichloropyridine
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 60 | 20 | 75 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 60 | 20 | 80 |
| 3 | 1-Hexyne | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 60 | 20 | 65 |
Table 2: Di-alkynylation of 3,5-Dibromo-2,6-dichloropyridine
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 80 | 20 | 85 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 80 | 20 | 88 |
| 3 | 1-Hexyne | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 80 | 20 | 72 |
Table 3: Tri-alkynylation of 3,5-Dibromo-2,6-dichloropyridine
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 100 | 20 | 70 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 100 | 20 | 75 |
Table 4: Tetra-alkynylation of 3,5-Dibromo-2,6-dichloropyridine
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 120 | 20 | 60 |
| 2 | 4-Methoxyphenylacetylene | PdCl₂(CH₃CN)₂ (5) | XPhos (10) | CuI (5) | HN(iPr)₂ | 1,4-Dioxane | 120 | 20 | 65 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data tables.
General Procedure for the Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine:
A dried Schlenk tube equipped with a magnetic stir bar is charged with 3,5-dibromo-2,6-dichloropyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 5 mol%), the ligand (e.g., XPhos, 10 mol%), and the copper(I) iodide (5 mol%). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane), the base (e.g., diisopropylamine), and the terminal alkyne (1.1-4.4 equiv., depending on the desired degree of substitution) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Procedure for the Sonogashira Coupling of 2,6-Dichloropyridine:
To a solution of 2,6-dichloropyridine (1.0 equiv) in a suitable solvent (e.g., THF), the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine such as triethylamine or diisopropylamine, is then added to the mixture. The reaction is stirred at the appropriate temperature and monitored by TLC or GC. Upon completion, the reaction mixture is worked up as described in the general procedure above.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical Sonogashira coupling experiment, the following workflow diagram is provided.
Caption: A generalized experimental workflow for the Sonogashira coupling of polyhalogenated pyridines.
Conclusion
The Sonogashira reaction is a powerful tool for the derivatization of polyhalogenated pyridines. The choice of reaction conditions, particularly the catalyst, ligand, and base, plays a crucial role in determining the yield and selectivity of the transformation. For substrates with multiple halogen atoms, careful optimization is necessary to achieve the desired level of alkynylation, from mono- to per-substitution. This guide provides a starting point for researchers and drug development professionals to navigate the complexities of Sonogashira couplings with this important class of heterocyclic compounds, facilitating the efficient synthesis of novel and diverse molecular architectures.
Assessing the purity of 2,6-Dibromo-4-(trifluoromethyl)pyridine via analytical techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,6-Dibromo-4-(trifluoromethyl)pyridine, a key building block in medicinal and agricultural chemistry. We will compare its purity assessment with a common alternative, 2,6-Dichloro-4-(trifluoromethyl)pyridine, and provide detailed experimental protocols and supporting data.
Introduction to this compound and Its Alternative
This compound is a versatile heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms and a trifluoromethyl group makes it a valuable synthon for introducing these moieties into target structures, often imparting desirable properties such as increased lipophilicity and metabolic stability.
A common alternative in synthetic chemistry is 2,6-Dichloro-4-(trifluoromethyl)pyridine . The choice between the bromo- and chloro-analogs often depends on the desired reactivity in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. The purity of both starting materials is critical to control reaction outcomes and minimize side products.
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound and its chloro-analog. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following table summarizes the expected performance of these analytical techniques for the purity assessment of this compound and 2,6-Dichloro-4-(trifluoromethyl)pyridine. The data is compiled from typical specifications provided by commercial suppliers and the general capabilities of each analytical method.
| Analytical Technique | This compound (Expected Purity %) | 2,6-Dichloro-4-(trifluoromethyl)pyridine (Expected Purity %) | Key Advantages | Common Impurities Detected |
| HPLC (UV) | ≥ 95%[1][2] | ≥ 95 - 97%[3][4] | Robustness, high precision for quantitative analysis of non-volatile impurities. | Starting materials, regioisomers, hydrolysis products, and other non-volatile by-products. |
| GC-MS | ≥ 97% | > 98% | High sensitivity for volatile and semi-volatile impurities, provides structural information for impurity identification. | Residual solvents, starting materials, and volatile by-products from synthesis. |
| qNMR (¹H and ¹⁹F) | Can provide absolute purity (e.g., >98%) with a certified internal standard. | Can provide absolute purity (e.g., >98%) with a certified internal standard. | Primary analytical method, provides absolute purity without a specific reference standard for the analyte, structural confirmation. | A wide range of organic impurities, including isomers and structurally related compounds. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative analysis of this compound and its primary non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.
-
Instrumentation: A GC-MS system with a capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: [6]
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same vial. The internal standard should be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a certified purity.[6]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
NMR Data Acquisition (¹⁹F NMR):
-
A single-pulse experiment with proton decoupling is typically used.
-
The wide chemical shift range of ¹⁹F NMR often results in well-resolved signals, minimizing overlap.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
The following diagrams illustrate the workflow for purity assessment and a decision-making framework for selecting an appropriate analytical technique.
Workflow for Purity Assessment
Decision Framework for Analytical Technique Selection
References
- 1. This compound [oakwoodchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. 2,6-二氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate reference, consult your institution's environmental health and safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety data.
Researchers, scientists, and drug development professionals handling 2,6-Dibromo-4-(trifluoromethyl)pyridine must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This compound is classified as harmful and an irritant, necessitating careful management of waste streams.
Summary of Hazards and Regulatory Information
Proper disposal begins with a thorough understanding of the hazards associated with this compound. The following table summarizes key safety and regulatory data.
| Identifier | Information |
| CAS Number | 1000152-84-0 |
| GHS Pictogram | GHS07: Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, sealable container for waste collection.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., Harmful, Irritant), and the accumulation start date.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the waste manifest with all required information about the chemical and its hazards.
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Collect the contaminated absorbent material in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the full Safety Data Sheet (SDS) for this compound and your institution's specific waste management protocols before handling and disposing of this chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
